4-Isopropoxy-3-methylphenylboronic acid
Description
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Properties
IUPAC Name |
(3-methyl-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-7(2)14-10-5-4-9(11(12)13)6-8(10)3/h4-7,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGBZDZYYQVOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629642 | |
| Record name | {3-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-09-1 | |
| Record name | {3-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Isopropoxy-3-methylphenylboronic acid CAS number
An In-depth Technical Guide to 4-Isopropoxy-3-methylphenylboronic acid
CAS Number: 850568-09-1
This technical guide provides a comprehensive overview of this compound, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and significant applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Compound Identification and Properties
This compound is an organoboron compound characterized by a phenyl ring substituted with a boronic acid group, an isopropoxy group, and a methyl group. These functional groups impart specific reactivity and properties that make it a valuable reagent in synthetic chemistry.
Chemical and Physical Data
The key quantitative data for this compound are summarized in the table below for clear reference and comparison.
| Property | Value | Citations |
| CAS Number | 850568-09-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₅BO₃ | [1][3][4] |
| Molecular Weight | 194.04 g/mol | [1][2][3] |
| Melting Point | 128-132 °C | [3] |
| Boiling Point (Predicted) | 338.3 ± 52.0 °C | [3] |
| Density (Predicted) | 1.08 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 8.82 ± 0.18 | [3] |
| Appearance | Solid | [5] |
| Storage Temperature | -20°C or 2-8°C under inert gas | [1][2][3] |
Synthesis of this compound
Experimental Protocol: Synthesis
Reaction Scheme:
-
Formation of Grignard Reagent from 1-bromo-4-isopropoxy-3-methylbenzene.
-
Reaction with triisopropyl borate.
-
Hydrolysis to yield the final boronic acid.
Materials:
-
1-bromo-4-isopropoxy-3-methylbenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1M
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethylether
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a solution of 1-bromo-4-isopropoxy-3-methylbenzene in anhydrous THF to the flask via the dropping funnel. Initiate the reaction with gentle heating if necessary.
-
Once the Grignard formation is initiated (observed by bubbling and heat generation), add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 2 hours.[6]
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate in anhydrous THF via the dropping funnel, maintaining the temperature below -70°C.
-
After the addition is complete, stir the mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.[6]
-
Quench the reaction by slowly adding 1M HCl at 0°C until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Applications in Drug Development and Organic Synthesis
Boronic acids are cornerstone reagents in modern organic chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction.[3][7] This reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls, which are common scaffolds in pharmaceuticals. The boronic acid functional group itself is also a key pharmacophore in several FDA-approved drugs, acting as a proteasome inhibitor in cancer therapy.[8][9][10]
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (like this compound) with an organohalide using a palladium catalyst and a base.[11] This reaction is celebrated for its mild conditions, tolerance of a wide range of functional groups, and high yields.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with an aryl bromide (e.g., 4-bromopyridine).
Materials:
-
This compound
-
4-Bromopyridine
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[12]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[12][13]
-
Solvent system (e.g., Dioxane/Water, Toluene, or DMF)[12][13]
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).[12]
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Role in Medicinal Chemistry
The boronic acid moiety is a bioisostere of the carboxylic acid group and can act as a transition-state analogue inhibitor of serine proteases. The boron atom's empty p-orbital allows it to form a stable, tetrahedral intermediate with the catalytic serine residue in the enzyme's active site. This inhibitory mechanism is the basis for the action of bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy.[8][10] While this compound is not a drug itself, it serves as a valuable building block for synthesizing more complex molecules that may possess therapeutic properties.
Safety, Handling, and Storage
-
Hazard Codes: Xi, Xn (Irritant, Harmful)[3]
-
Risk Statements: R22 (Harmful if swallowed)[3]
-
Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C or under an inert atmosphere (argon or nitrogen) at 2-8°C is recommended.[1][3]
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. This compound CAS#: 850568-09-1 [amp.chemicalbook.com]
- 4. PubChemLite - this compound (C10H15BO3) [pubchemlite.lcsb.uni.lu]
- 5. This compound pinacol ester [cymitquimica.com]
- 6. prepchem.com [prepchem.com]
- 7. 4-Isopropoxylphenylboronic acid | 153624-46-5 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
4-Isopropoxy-3-methylphenylboronic acid molecular weight
An In-depth Technical Guide to 4-Isopropoxy-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a key reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines its molecular characteristics and provides a framework for its application in experimental settings.
Physicochemical Properties
This compound is an organic compound that belongs to the class of phenylboronic acids. These compounds are widely utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in medicinal chemistry and materials science.
Quantitative Data Summary
The key quantitative molecular data for this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₁₅BO₃[1][2][3] |
| Molecular Weight | 194.04 g/mol [1][2][3] |
| CAS Number | 850568-09-1[1][2][3] |
Molecular Weight Calculation
The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions. It is determined by summing the atomic weights of all constituent atoms in its molecular formula. The diagram below illustrates the logical workflow for calculating the molecular weight of this compound from its molecular formula.
Caption: Logical workflow for the calculation of molecular weight.
Experimental Protocols
The successful application of this compound in research and development necessitates standardized experimental protocols. Below is a generalized methodology for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound.
General Suzuki-Miyaura Cross-Coupling Protocol
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction between this compound and an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
The workflow for this experimental protocol is visualized in the diagram below.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
References
An In-depth Technical Guide to 4-Isopropoxy-3-methylphenylboronic acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropoxy-3-methylphenylboronic acid is a versatile synthetic building block that has garnered significant interest in the field of medicinal chemistry. Its unique structural features make it a valuable reagent in the synthesis of complex organic molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the core properties, experimental protocols, and applications of this compound, with a focus on its role in drug discovery and development.
Core Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a quick reference for researchers.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 850568-09-1 | [1][2] |
| Molecular Formula | C₁₀H₁₅BO₃ | [1][2] |
| Molecular Weight | 194.04 g/mol | [1][2] |
| IUPAC Name | (4-Isopropoxy-3-methylphenyl)boronic acid | |
| Synonyms | 3-Methyl-4-isopropoxyphenylboronic acid | |
| pKa (Predicted) | 8.82 ± 0.18 |
Physical Properties
| Property | Value | Reference |
| Melting Point | 128-132 °C | |
| Boiling Point (Predicted) | 338.3 ± 52.0 °C | |
| Density (Predicted) | 1.08 ± 0.1 g/cm³ | |
| Appearance | Solid | |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in Suzuki-Miyaura coupling reactions are crucial for its effective utilization in research.
Synthesis of this compound
A common and effective method for the synthesis of arylboronic acids is through the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate. The following is a generalized protocol adapted for the synthesis of this compound from 4-bromo-1-isopropoxy-2-methylbenzene.
Materials:
-
4-Bromo-1-isopropoxy-2-methylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Trimethyl borate or Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet is assembled.
-
Initial Reaction: 4-Bromo-1-isopropoxy-2-methylbenzene is dissolved in anhydrous THF in the flask and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium solution is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction is monitored for completion (typically 1-2 hours).
-
Borylation: Trimethyl borate or triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of aqueous HCl. The aqueous layer is separated and extracted multiple times with diethyl ether.
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude boronic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography to obtain pure this compound.
Suzuki-Miyaura Coupling Reaction
This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in drug molecules.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane, Toluene, DMF, with water)
-
Argon or Nitrogen gas
General Procedure:
-
Reaction Setup: A reaction vessel is charged with this compound, the aryl halide, the palladium catalyst, and the base.
-
Solvent Addition: Degassed solvent(s) are added to the reaction mixture.
-
Inert Atmosphere: The vessel is purged with an inert gas (argon or nitrogen) for several minutes.
-
Heating: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Applications in Drug Discovery
Boronic acids are recognized as privileged structures in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, such as those found in sugars and proteins. This property, along with their utility in C-C bond formation, makes them valuable in the design of various therapeutic agents.
While specific signaling pathways directly modulated by this compound itself are not extensively documented in publicly available literature, its primary role is as a crucial building block in the synthesis of a variety of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Kinase Inhibitors
Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. This compound has been utilized as a key intermediate in the synthesis of inhibitors for several important kinases.
-
PI3K/mTOR Inhibitors: Patents describe the use of this compound in the preparation of pyrimidine derivatives that act as inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). These pathways are critical for cell growth, proliferation, and survival, and their inhibition is a key strategy in cancer therapy.
-
EphB4 Inhibitors: This boronic acid is also a reagent in the synthesis of pyrimidine derivatives that inhibit the Ephrin type-B receptor 4 (EphB4). EphB4 is a receptor tyrosine kinase involved in angiogenesis and tumor development, making it an attractive target for anticancer drugs.
G Protein-Coupled Receptor (GPCR) Modulators
GPCRs represent one of the largest families of drug targets. This compound has been employed in the synthesis of compounds that modulate the activity of these receptors. Its incorporation into small molecules allows for the exploration of chemical space to identify novel agonists, antagonists, or allosteric modulators for various GPCRs, which are therapeutic targets for a wide range of diseases.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined properties and reactivity in key transformations like the Suzuki-Miyaura coupling make it an essential tool for researchers and scientists in drug discovery. The application of this compound in the synthesis of kinase inhibitors and GPCR modulators underscores its importance in the development of new therapeutic agents. This guide provides the foundational knowledge required to effectively utilize this compound in a research and development setting.
References
An In-depth Technical Guide to the Synthesis of 4-Isopropoxy-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for the synthesis of 4-Isopropoxy-3-methylphenylboronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The described methodology is based on established principles of organometallic chemistry, specifically the formation of an organolithium intermediate via lithium-halogen exchange, followed by borylation.
Overview of the Synthetic Strategy
The synthesis commences with the commercially available starting material, 4-Bromo-1-isopropoxy-2-methylbenzene. This precursor undergoes a lithium-halogen exchange reaction at low temperatures using n-butyllithium to generate a highly reactive aryllithium species. This intermediate is then quenched in situ with triisopropyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the target compound, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reagents involved in this synthetic protocol.
| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| 4-Bromo-1-isopropoxy-2-methylbenzene | C₁₀H₁₃BrO | 229.11 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 1.1 |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | Solvent |
| Hydrochloric Acid (1 M) | HCl | 36.46 | For workup |
| This compound | C₁₀H₁₅BO₃ | 194.04 | Product |
Detailed Experimental Protocol
Reaction Scheme:
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel
-
Schlenk line or other inert atmosphere setup
-
Dry, degassed solvents (Tetrahydrofuran)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere of dry nitrogen, a 250 mL three-necked round-bottom flask is charged with 4-Bromo-1-isopropoxy-2-methylbenzene (1.0 eq). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material completely.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: A solution of n-butyllithium in hexanes (1.1 eq) is added dropwise via a dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight with continuous stirring.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the pH of the aqueous phase is acidic (pH ~2). The mixture is then transferred to a separatory funnel.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Signaling Pathway (Logical Relationship) of the Reaction
The diagram below outlines the logical progression and key transformations in the synthesis.
In-Depth Technical Guide on the Solubility of 4-Isopropoxy-3-methylphenylboronic Acid
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to 4-Isopropoxy-3-methylphenylboronic acid
This compound is an organoboron compound that belongs to the broader class of arylboronic acids. These compounds are of significant interest in organic synthesis, particularly as key reagents in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The isopropoxy and methyl substituents on the phenyl ring influence the compound's electronic properties and steric hindrance, which in turn affect its reactivity and physical properties, including solubility. Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, purification, and formulation development.
Compound Profile:
| Property | Value |
| Chemical Formula | C₁₀H₁₅BO₃ |
| Molecular Weight | 194.04 g/mol |
| CAS Number | 850568-09-1 |
Solubility of Analogous Phenylboronic Acids
The solubility of arylboronic acids is influenced by factors such as the nature and position of substituents on the phenyl ring, as well as the polarity and hydrogen bonding capabilities of the solvent. The following table summarizes the experimentally determined solubility of ortho-, meta-, and para-isobutoxyphenylboronic acid in a range of organic solvents at various temperatures. This data serves as a valuable proxy for estimating the solubility behavior of this compound.
Table 1: Quantitative Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid ( g/100g Solvent) | meta-Isobutoxyphenylboronic Acid ( g/100g Solvent) | para-Isobutoxyphenylboronic Acid ( g/100g Solvent) |
| Chloroform | 293.15 | 7.91 | 1.32 | 0.99 |
| 303.15 | 13.78 | 2.33 | 1.83 | |
| 313.15 | 23.36 | 4.04 | 3.21 | |
| 323.15 | 38.83 | 7.03 | 5.51 | |
| 3-Pentanone | 293.15 | 33.42 | 6.57 | 5.14 |
| 303.15 | 50.13 | 10.87 | 8.61 | |
| 313.15 | 74.83 | 17.65 | 14.15 | |
| 323.15 | 111.32 | 27.91 | 23.08 | |
| Acetone | 293.15 | 50.13 | 13.04 | 10.33 |
| 303.15 | 72.84 | 20.91 | 16.92 | |
| 313.15 | 103.90 | 32.74 | 27.28 | |
| 323.15 | 155.04 | 50.13 | 43.46 | |
| Dipropyl Ether | 293.15 | 1.72 | 0.38 | 0.38 |
| 303.15 | 2.87 | 0.67 | 0.57 | |
| 313.15 | 4.65 | 1.15 | 0.96 | |
| 323.15 | 7.32 | 1.92 | 1.54 | |
| Methylcyclohexane | 293.15 | 0.40 | 0.02 | 0.02 |
| 303.15 | 0.79 | 0.04 | 0.04 | |
| 313.15 | 1.39 | 0.08 | 0.08 | |
| 323.15 | 2.38 | 0.16 | 0.16 |
Note: The solubility values in g/100g of solvent were calculated from mole fraction data presented in the literature, using the molecular weights of the respective boronic acids (194.04 g/mol ) and solvents (Chloroform: 119.38 g/mol , 3-Pentanone: 86.13 g/mol , Acetone: 58.08 g/mol , Dipropyl Ether: 102.18 g/mol , Methylcyclohexane: 98.19 g/mol ).
Experimental Protocol for Solubility Determination
The solubility data for the analogous boronic acids was determined using a dynamic (polythermal) method. This technique involves the visual observation of the dissolution of a solid in a solvent as the temperature is increased.
Principle of the Dynamic Method
A mixture of a known composition of the solute and solvent is prepared. The mixture, which is initially a suspension, is heated at a controlled rate with constant stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. By repeating this process for various compositions, a solubility curve can be constructed.
Detailed Methodology
-
Sample Preparation:
-
Accurately weigh a specific amount of the boronic acid into a glass test tube.
-
Add a precise volume of the desired solvent to the test tube.
-
Seal the test tube to prevent solvent evaporation.
-
-
Apparatus Setup:
-
Place the test tube in a temperature-controlled heating block or a liquid bath equipped with a magnetic stirrer.
-
Insert a calibrated thermometer or temperature probe into the test tube, ensuring the tip is immersed in the suspension.
-
Use a light source to illuminate the sample for clear observation of the solid phase.
-
-
Measurement Procedure:
-
Begin stirring the mixture at a constant rate to ensure homogeneity.
-
Heat the sample at a slow, controlled rate (e.g., 0.5-1.0 °C/min) to allow for equilibrium to be established at each temperature increment.
-
Carefully observe the mixture for the disappearance of the last solid particles.
-
Record the temperature at which the solution becomes completely clear. This is the solubility temperature for the prepared composition.
-
-
Data Analysis:
-
Repeat the measurement for a range of solute-solvent compositions.
-
Plot the solubility (expressed as mole fraction, g/100g solvent, etc.) as a function of temperature to generate the solubility curve.
-
Visualization of Experimental Workflow and a Key Application
Experimental Workflow for Dynamic Solubility Determination
The following diagram illustrates the key steps involved in the dynamic method for determining the solubility of a compound.
Suzuki-Miyaura Cross-Coupling Reaction
Arylboronic acids, such as this compound, are fundamental reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The general mechanism involves a palladium catalyst.
This technical guide provides a foundational understanding of the solubility of this compound based on the behavior of analogous compounds and outlines standard experimental procedures for its precise determination. The provided visualizations offer a clear overview of the experimental workflow and a key synthetic application.
Technical Guide to the Safe Handling of 4-Isopropoxy-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data and handling procedures for 4-Isopropoxy-3-methylphenylboronic acid (CAS No: 850568-09-1). The information presented is compiled from available safety data sheets of the compound and its close structural analogs. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
Section 1: Chemical Identification and Physical Properties
This compound is a substituted phenylboronic acid commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
| Property | Value | Reference |
| CAS Number | 850568-09-1 | [1][2] |
| Molecular Formula | C10H15BO3 | [1][2] |
| Molecular Weight | 194.04 g/mol | [1][2] |
| Appearance | Solid | |
| Storage Temperature | -20°C | [1] |
Section 2: Hazard Identification and GHS Classification
Signal Word: Warning [3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
This classification is based on data for 4-Isopropoxyphenylboronic acid and should be used as a guideline.[3]
Hazard Summary Diagram
Caption: Key hazards and corresponding personal protective equipment.
Section 3: First-Aid Measures
Immediate and appropriate first aid is crucial in case of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation occurs.[3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water.[4] |
Section 4: Handling, Storage, and Stability
Proper handling and storage are essential to maintain the chemical's integrity and ensure user safety.
Handling
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A NIOSH-approved dust respirator should be used when handling significant quantities or when dust generation is likely.[5][6]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]
-
Dust Control: Avoid generating dust. Minimize handling and use appropriate tools for transfer.[6]
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and dark place.[5] The recommended storage temperature is -20°C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.[4]
Stability and Reactivity
-
Stability: Stable under recommended storage conditions.[4]
-
Reactivity: No special reactivity has been reported under normal conditions.
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and oxides of boron.[4]
Experimental Workflow: Safe Handling Protocol
Caption: A logical workflow for the safe handling of the compound.
Section 5: Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, sweep up the spilled solid material. Avoid creating dust.
-
Collection: Place the collected material into a suitable, labeled container for disposal.
-
Cleaning: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.
Section 6: Disposal Considerations
Chemical waste must be disposed of in accordance with all applicable regulations. It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data for this compound and its analogs. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the supplier. Always consult the specific SDS for the material before use and ensure all personnel are adequately trained in its safe handling.
References
Stability of 4-Isopropoxy-3-methylphenylboronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 4-Isopropoxy-3-methylphenylboronic acid, a key building block in organic synthesis. Understanding the stability profile of this reagent is critical for its effective storage, handling, and application in drug discovery and development, particularly in cross-coupling reactions. This document outlines the principal degradation pathways, summarizes key stability-influencing factors, provides detailed experimental protocols for stability assessment, and illustrates the underlying chemical processes.
Core Concepts in the Stability of Arylboronic Acids
The stability of this compound is primarily governed by its susceptibility to two major degradation pathways common to arylboronic acids: protodeboronation and oxidation. The presence of the electron-donating isopropoxy and methyl groups on the phenyl ring significantly influences the rate of these degradation reactions.
Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1-isopropoxy-2-methylbenzene and boric acid. This reaction can be catalyzed by acid or base and is often an undesired side reaction in cross-coupling chemistries like the Suzuki-Miyaura reaction.[1][2][3] The rate of protodeboronation is highly dependent on the pH of the medium.[1][2] Generally, electron-donating substituents, such as the isopropoxy and methyl groups present in the title compound, can influence the rate of this process.
Oxidation: The boron center in arylboronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol (4-isopropoxy-3-methylphenol) and boric acid.[4][5][6] This degradation pathway is a significant concern, particularly in biological contexts or when working with oxidizing agents.[4][6]
The formation of boronic anhydrides (boroxines) can also occur upon dehydration, which is a reversible process. While boroxines are a characterizable state of boronic acids, their presence can affect the reactivity and solubility of the material.[7]
Factors Influencing the Stability of this compound
The stability of this compound is not intrinsic but is influenced by several external factors. Proper control of these factors is key to preserving the integrity of the compound.
| Factor | Influence on Stability | Recommendations |
| Temperature | Elevated temperatures can accelerate the rates of both protodeboronation and oxidation. | For long-term storage, refrigeration (e.g., -20°C) is recommended.[8] For short-term storage, a cool and dry place is advisable. |
| pH | Both acidic and basic conditions can catalyze protodeboronation.[1][2][9] The rate of degradation is often pH-dependent, with different mechanisms dominating at different pH values.[1][2] | Maintain a neutral pH when in solution, unless the reaction conditions require otherwise. Be aware that the pKa of the boronic acid will influence its speciation and stability at a given pH. |
| Moisture | The presence of water is necessary for protodeboronation and can facilitate the formation of boronic acid from any boroxine present.[1][2][7] | Store in a tightly sealed container in a dry environment. The use of a desiccator is recommended. |
| Light | While not as commonly cited as other factors, exposure to UV light can potentially promote degradation pathways. | Store in an amber vial or in the dark to minimize light exposure. |
| Oxygen/Oxidizing Agents | Exposure to atmospheric oxygen or other oxidizing agents can lead to oxidative degradation.[4][6] | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid contact with strong oxidizing agents. |
Degradation Pathways
The primary degradation pathways for this compound are illustrated below.
Figure 1: Primary degradation pathways of this compound.
Enhancing Stability: The Role of Boronic Esters
A common strategy to enhance the stability of boronic acids is their conversion to boronic esters, such as pinacol esters.[2] Boronic esters are generally more resistant to protodeboronation and oxidation, and their increased crystallinity can aid in purification.[10][11] The pinacol ester of this compound is commercially available and offers a more stable alternative for storage and handling.[12] However, it is important to note that boronic esters can still be susceptible to hydrolysis, which would regenerate the parent boronic acid.[10][13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 12. This compound pinacol ester [cymitquimica.com]
- 13. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide on 4-Isopropoxy-3-methylphenylboronic acid: Spectral Data and Experimental Protocols
This technical guide provides a comprehensive overview of the spectral data for 4-Isopropoxy-3-methylphenylboronic acid, tailored for researchers, scientists, and professionals in drug development. The document details predicted and reported mass spectrometry and nuclear magnetic resonance (NMR) data, alongside detailed experimental protocols for these analytical techniques.
Physicochemical Properties
This compound is an organic compound frequently utilized in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 850568-09-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₅BO₃ | [1][2][3] |
| Molecular Weight | 194.04 g/mol | [1][2][3] |
| Melting Point | 128-132 °C | [2] |
Mass Spectrometry (MS) Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 195.11870 |
| [M+Na]⁺ | 217.10064 |
| [M-H]⁻ | 193.10414 |
| [M+NH₄]⁺ | 212.14524 |
| [M+K]⁺ | 233.07458 |
| [M+H-H₂O]⁺ | 177.10868 |
| [M+HCOO]⁻ | 239.10962 |
| [M+CH₃COO]⁻ | 253.12527 |
Data sourced from predicted values.
Nuclear Magnetic Resonance (NMR) Spectral Data
NMR spectroscopy is an essential technique for elucidating the structure of organic molecules. As with mass spectrometry, publicly accessible, experimentally-derived NMR spectra for this compound are scarce. Therefore, the following tables present expected chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei. These predictions are based on the analysis of structurally similar compounds and established chemical shift increments. It is important to note that the carbon atom attached to the boron atom is often not observed in ¹³C NMR spectra due to quadrupolar relaxation.
Predicted ¹H NMR Spectral Data
| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |
| -CH(CH₃)₂ | Doublet | ~1.35 |
| -CH₃ | Singlet | ~2.25 |
| -CH(CH₃)₂ | Septet | ~4.60 |
| Ar-H | Multiplet | ~6.80 - 7.60 |
| -B(OH)₂ | Broad Singlet | Variable (often exchanges) |
Predicted ¹³C NMR Spectral Data
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| -CH(CH₃)₂ | ~22 |
| -CH₃ | ~16 |
| -CH(CH₃)₂ | ~70 |
| Aromatic C-H | ~115 - 135 |
| Aromatic C-O | ~158 |
| Aromatic C-CH₃ | ~128 |
| Aromatic C-B | Not typically observed |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and MS data for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance or Jeol ECZ, with a proton frequency of at least 400 MHz.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the carbon channel and retune.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 0 to 220 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.
-
Instrumentation: Employ a high-resolution mass spectrometer, for instance, a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.
-
Acquire data in both positive and negative ion modes to observe different adducts.
-
Set the mass range to be wide enough to include the expected molecular ion and potential fragments (e.g., m/z 50-500).
-
Use an internal calibrant or perform post-acquisition calibration to ensure high mass accuracy.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). Compare the measured accurate mass to the theoretically calculated mass for the molecular formula C₁₀H₁₅BO₃ to confirm the elemental composition.
Workflow and Data Relationship Diagrams
The following diagrams, generated using Graphviz, illustrate the logical workflow for the characterization of this compound and the relationship between the different analytical data types.
Caption: Workflow for the synthesis and characterization of a chemical compound.
Caption: Relationship between analytical data and structural confirmation.
References
An In-depth Technical Guide to 4-Isopropoxy-3-methylphenylboronic Acid for Chemical Researchers
For Immediate Release
This technical guide provides a comprehensive overview of 4-Isopropoxy-3-methylphenylboronic acid (CAS No. 850568-09-1), a versatile reagent in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, commercial availability, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Commercial Availability
This compound is readily available from a range of commercial chemical suppliers. The table below summarizes a selection of these suppliers, offering various purities and quantities to meet diverse research and development needs.
| Supplier Name | Purity | CAS Number | Additional Notes |
| BLD Pharm | ≥98% | 850568-09-1 | Offers NMR, HPLC, LC-MS, and UPLC documentation. |
| CookeChem | 98% | 850568-09-1 | Provides related boronic acid derivatives. |
| CymitQuimica | 97% (Pinacol Ester) | 2121514-93-8 | Supplies the pinacol ester derivative (2-(4-Isopropoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane). |
| Parchem | Not Specified | 2121513-23-1 (Isopropoxycarbonyl derivative) | A related derivative is available. |
| United States Biological | Highly Purified | 850568-09-1 | Intended for research use only. |
| Alibaba.com | Varies | 850568-09-1 | A platform with multiple vendors. |
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below. This data is essential for its appropriate handling, storage, and application in experimental setups.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅BO₃ | [1] |
| Molecular Weight | 194.04 g/mol | [1] |
| CAS Number | 850568-09-1 | [1] |
| Melting Point | 128-132 °C | |
| Boiling Point | 338.3 ± 52.0 °C (Predicted) | |
| Density | 1.08 ± 0.1 g/cm³ (Predicted) | |
| Appearance | Solid | |
| Storage Temperature | -20°C or 2-8°C under inert gas | [1] |
Synthesis and Experimental Protocols
Adapted Protocol for the Synthesis of 4-bromo-1-isopropoxy-2-methylbenzene (Precursor)
This procedure is based on the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.
-
Reaction:
-
To a solution of 4-bromo-2-methylphenol (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a strong base like sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 2.0 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.
-
Add 2-bromopropane (isopropyl bromide, 1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-bromo-1-isopropoxy-2-methylbenzene.
-
Adapted Protocol for the Synthesis of this compound
This protocol is adapted from general procedures for the conversion of aryl bromides to arylboronic acids via an organolithium intermediate.
-
Reaction:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromo-1-isopropoxy-2-methylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi, 1.1 equivalents) in hexanes dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
-
To this solution, add triisopropyl borate (1.2 equivalents) dropwise, again keeping the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid (e.g., 1 M HCl) at 0 °C, and stir vigorously for 1-2 hours to hydrolyze the borate ester.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction to form C-C bonds, a cornerstone of modern organic synthesis for creating biaryl compounds.
Representative Protocol for a Suzuki-Miyaura Coupling Reaction
-
Reaction:
-
In a reaction vessel, combine this compound (1.2 equivalents), an aryl halide (e.g., aryl bromide or iodide, 1.0 equivalent), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or cesium carbonate (Cs₂CO₃, 2.0 equivalents).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equivalents) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 equivalents).
-
Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or DMF, and an aqueous solution of the base.
-
Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80 °C to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate in vacuo.
-
The resulting crude product can be purified by column chromatography or recrystallization.
-
Visualized Experimental Workflows and Mechanisms
To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the synthesis and application workflows.
Figure 1: Overall experimental workflow from starting materials to the final biaryl product.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
applications of 4-Isopropoxy-3-methylphenylboronic acid in organic chemistry
An In-depth Technical Guide to the Applications of 4-Isopropoxy-3-methylphenylboronic Acid in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile organoboron compound that serves as a critical building block in modern organic synthesis. Its unique structural features, including the electron-donating isopropoxy and methyl groups, influence its reactivity and make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its primary applications, focusing on the Suzuki-Miyaura coupling reaction. It includes detailed experimental protocols, quantitative data summaries, and graphical representations of key chemical processes to support its use in research and development.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 850568-09-1 | [1][2] |
| Molecular Formula | C₁₀H₁₅BO₃ | [1][2][3][4] |
| Molecular Weight | 194.04 g/mol | [1][2][4] |
| Storage Temperature | -20°C or 2-8°C (under inert atmosphere) | [1][2][4] |
| Synonyms | (4-Isopropoxy-3-methylphenyl)boronic acid | [3] |
A common derivative used for its enhanced stability and ease of purification is the pinacol ester, 2-(4-Isopropoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[5]
| Property (Pinacol Ester) | Value | Reference |
| CAS Number | 2121514-93-8 | [5] |
| Molecular Formula | C₁₆H₂₅BO₃ | [5] |
| Molecular Weight | 276.18 g/mol | [5] |
| Appearance | Solid | [5] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The most significant application of this compound in organic chemistry is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a new carbon-carbon bond, typically between an sp²-hybridized carbon of the boronic acid and an sp²-hybridized carbon of an organohalide (or triflate).[7][8]
The reaction is fundamental to the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[6][9] The isopropoxy and methyl substituents on the phenyl ring of the boronic acid can influence the electronic properties and steric hindrance of the resulting biaryl product, providing a tool for fine-tuning molecular properties.
Caption: Structure of this compound.
The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) complex.[8]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final biaryl product (R¹-R²), regenerating the Pd(0) catalyst.[7]
References
- 1. usbio.net [usbio.net]
- 2. 850568-09-1|this compound|BLD Pharm [bldpharm.com]
- 3. PubChemLite - this compound (C10H15BO3) [pubchemlite.lcsb.uni.lu]
- 4. usbio.net [usbio.net]
- 5. This compound pinacol ester [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-Isopropoxy-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction using 4-Isopropoxy-3-methylphenylboronic acid. This versatile organoboron compound is a valuable building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science for the creation of substituted biphenyl scaffolds.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate. This reaction is widely favored due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids and aryl halides. The key steps in the catalytic cycle are oxidative addition of the palladium catalyst to the organic halide, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1][2] A base is crucial for the activation of the boronic acid to facilitate the transmetalation step.[3][4]
Experimental Protocols
A general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide is provided below. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water, Toluene/water, THF/water)
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the selected base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., a 4:1 mixture of dioxane and water, 5-10 mL). Follow this with the addition of the palladium catalyst (e.g., 0.02-0.05 mmol, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously. Monitor the progress of the reaction by a suitable chromatographic technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure biphenyl derivative.
Data Presentation
The following tables summarize typical reaction parameters and the impact of different components on the Suzuki-Miyaura coupling reaction, based on general findings for similar arylboronic acids. These should serve as a starting point for optimization.
Table 1: Typical Reaction Conditions for Suzuki Coupling
| Parameter | Condition |
| Aryl Halide | Aryl Bromide or Iodide (1.0 equiv) |
| Boronic Acid | This compound (1.1-1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%), Pd(OAc)₂/Ligand (2-5 mol%), or PdCl₂(dppf) (2-5 mol%) |
| Base | K₃PO₄ (2-3 equiv), K₂CO₃ (2-3 equiv), or Cs₂CO₃ (2-3 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or THF/H₂O (4:1) |
| Temperature | 80 - 110 °C |
| Time | 2 - 24 hours |
Table 2: Comparative Performance of Common Bases
Note: Yields are illustrative and will vary depending on the specific substrates and other reaction conditions.
| Entry | Base | Solvent System | Typical Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O | 85 - 95 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80 - 92 |
| 3 | K₂CO₃ | Toluene/Ethanol/H₂O | 75 - 90 |
| 4 | NaOH | THF/H₂O | 70 - 88 |
Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) often provide excellent yields in Suzuki couplings involving electron-rich boronic acids.[3][5]
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: Experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Isopropoxy-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1][2][3][4] This reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids have made it an indispensable tool in medicinal chemistry and drug development.[5][6]
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 4-isopropoxy-3-methylphenylboronic acid with various aryl halides. The protocols are designed to serve as a starting point for researchers, with recommendations for catalyst systems, bases, and solvents to achieve optimal yields and purity.
Reaction Mechanism and Considerations
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[1]
-
Transmetalation: The organoboron reagent, activated by a base, transfers the organic group (in this case, 4-isopropoxy-3-methylphenyl) to the palladium center.[1][2]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[1]
The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful reaction and can significantly impact the reaction rate, yield, and purity of the product.
Palladium Catalyst and Ligand Selection
A variety of palladium sources can be used for the Suzuki-Miyaura coupling, including Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂.[1][2] The choice of catalyst and accompanying phosphine ligand often depends on the reactivity of the coupling partners. For electron-rich boronic acids like this compound, a range of catalysts can be effective.
Data Presentation: Catalyst System Performance
The following table summarizes typical catalyst systems and their performance in the Suzuki-Miyaura coupling of substituted arylboronic acids with various aryl halides. This data is compiled from literature reports on similar substrates and serves as a guideline for catalyst selection.
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Aryl Bromide | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | >90 |
| PdCl₂(dppf) | Aryl Chloride | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 85-95 |
| Pd(OAc)₂ + SPhos | Aryl Bromide | K₃PO₄ | Toluene/H₂O | 100 | 6 | >95 |
| Pd₂(dba)₃ + XPhos | Aryl Chloride | K₃PO₄ | Dioxane/H₂O | 110 | 12 | 80-90 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. Note: These protocols should be adapted and optimized for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is suitable for coupling with aryl bromides and iodides.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add Pd(PPh₃)₄ (0.03 equiv) to the flask.
-
Add a degassed 4:1:1 mixture of toluene:ethanol:water. The reaction concentration should be approximately 0.1 M with respect to the aryl halide.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Less Reactive Aryl Chlorides using PdCl₂(dppf)
This protocol is recommended for the coupling of more challenging aryl chlorides.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
In a Schlenk tube, combine the aryl chloride (1.0 equiv), this compound (1.5 equiv), PdCl₂(dppf) (0.05 equiv), and potassium carbonate (2.5 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Seal the tube and heat the reaction mixture to 100-110 °C in an oil bath with stirring.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Base Selection in Suzuki Reactions with 4-Isopropoxy-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity. 4-Isopropoxy-3-methylphenylboronic acid is a valuable building block in medicinal chemistry, and the selection of an appropriate base is crucial for its successful coupling. These application notes provide a detailed guide to base selection for Suzuki reactions involving this substrate, complete with comparative data and experimental protocols.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base plays a multifaceted role in the Suzuki-Miyaura reaction, primarily in the transmetalation step. The generally accepted mechanism involves the activation of the boronic acid by the base to form a more nucleophilic boronate species. This "ate" complex then readily undergoes transmetalation with the palladium(II) halide complex, which is formed after the initial oxidative addition of the palladium(0) catalyst to the organic halide. The choice of base can influence the rate of this crucial step and, consequently, the overall efficiency of the reaction. Common bases employed in Suzuki couplings include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).[1][2]
Comparative Analysis of Base Performance
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 | A widely used and effective base for many standard Suzuki couplings.[1][3] |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 | Similar in reactivity to Na₂CO₃, often used interchangeably.[1] |
| 3 | Cs₂CO₃ | Dioxane/H₂O | Pd₂(dba)₃ | SPhos | 100 | 12 | >99 | Often provides excellent yields, especially for challenging couplings, due to its higher solubility in organic solvents.[4] |
| 4 | K₃PO₄ | Dioxane/H₂O | Pd₂(dba)₃ | SPhos | 100 | 15 | >99 | A strong base that is particularly effective for sterically hindered substrates.[5] |
| 5 | NaOH | DME/H₂O | Pd(PPh₃)₄ | - | 80 | 2 | 95 | A strong, inexpensive base, but can promote side reactions with sensitive functional groups.[6] |
| 6 | KOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 90 | Similar to NaOH, its high basicity can be beneficial but also detrimental depending on the substrate.[2] |
| 7 | KF | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 | A milder base, useful when base-sensitive functional groups are present.[1] |
| 8 | Et₃N | Toluene | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 | Organic bases are generally less effective for standard Suzuki reactions compared to inorganic bases.[7] |
Note: The data presented is compiled from model reactions and is for illustrative purposes. Yields are highly dependent on the specific substrates and reaction conditions.
Logical Workflow for Base Selection
The following diagram illustrates a logical workflow for selecting a suitable base for the Suzuki reaction with this compound.
Caption: Workflow for Base Selection in Suzuki Coupling.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound using potassium carbonate as the base. This can be adapted for screening other bases.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene (10 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Conclusion
The judicious selection of a base is paramount for the successful execution of Suzuki-Miyaura cross-coupling reactions with this compound. While standard conditions with inorganic bases like potassium carbonate or sodium carbonate are a good starting point, more challenging couplings may benefit from the use of stronger or more soluble bases such as potassium phosphate or cesium carbonate. A systematic screening of bases, in conjunction with optimization of other reaction parameters, will ensure high yields and purity of the desired biaryl products. The protocols and workflows provided herein serve as a comprehensive guide for researchers in the development of robust and efficient synthetic methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
Application Notes and Protocols: Solvent Effects in the Cross-Coupling of 4-Isopropoxy-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is particularly vital in the pharmaceutical and materials science industries for the synthesis of complex biaryl and heteroaryl structures.[2] The choice of solvent is a critical parameter that can significantly influence the reaction's outcome, affecting reaction rates, catalyst stability, and product yields.[3] This document provides detailed application notes on the solvent effects in the Suzuki-Miyaura cross-coupling of 4-isopropoxy-3-methylphenylboronic acid, a sterically hindered and electron-rich building block, with aryl halides. Experimental protocols and comparative data are presented to guide researchers in optimizing their synthetic strategies.
The Role of the Solvent in Suzuki-Miyaura Cross-Coupling
The solvent plays a multifaceted role in the palladium-catalyzed Suzuki-Miyaura coupling cycle. Its primary functions include:
-
Solubilizing Reagents: Ensuring that the aryl halide, boronic acid, base, and catalyst are sufficiently dissolved to allow the reaction to proceed efficiently.
-
Stabilizing the Catalyst: Coordinating solvents can stabilize the active palladium(0) species, preventing its decomposition into inactive palladium black.
-
Influencing the Catalytic Cycle: The solvent can impact the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For instance, polar solvents can influence the rate of transmetalation.[4]
-
Facilitating Biphasic Systems: Many Suzuki-Miyaura reactions are performed in a biphasic system, typically an organic solvent and an aqueous solution of the base. The solvent system must facilitate the transfer of the activated boronate species to the organic phase where the catalyst resides.
Comparative Analysis of Solvents
The selection of an appropriate solvent is crucial for the successful cross-coupling of this compound. Due to the steric hindrance from the ortho-methyl group and the electron-donating nature of the isopropoxy group, reaction conditions must be carefully optimized. The following table summarizes the typical performance of various solvents in the Suzuki-Miyaura coupling of substituted arylboronic acids with an aryl bromide, providing a guide for solvent screening.
| Solvent System | Typical Temperature (°C) | General Observations | Representative Yield (%) |
| 1,4-Dioxane / Water | 80-100 | Often provides good to excellent yields; effective at dissolving a wide range of substrates.[5] | 85-95 |
| Toluene / Water | 80-110 | A common choice, particularly for less polar substrates; can lead to high yields.[1] | 80-90 |
| Tetrahydrofuran (THF) / Water | 60-80 | Effective for many couplings, though lower boiling point may limit reaction temperature.[3] | 75-85 |
| Dimethylformamide (DMF) / Water | 80-120 | A polar aprotic solvent that can be effective, but may require more careful purification.[3] | 70-85 |
| 2-Propanol / Water | 40-80 | A greener solvent option that has shown high efficacy in certain systems.[4] | 80-90 |
| Ethanol / Water | 60-80 | Another environmentally benign option that can provide good yields.[3] | 75-85 |
Yields are representative and can vary significantly based on the specific aryl halide, catalyst, ligand, base, and reaction time.
Visualizing the Suzuki-Miyaura Cross-Coupling
The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be adapted and optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane, 8 mL)
-
Deionized water (2 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask or microwave vial
-
Condenser (if heating conventionally)
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 mmol). Then, add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 90-100 °C and stir vigorously. Alternatively, heat the reaction in a microwave reactor according to the instrument's safety guidelines.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening other bases (e.g., K₃PO₄, Cs₂CO₃) and catalyst/ligand systems (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos). Increasing the reaction temperature or time may also improve the yield.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction. Using anhydrous solvents and bases, or switching to a boronic ester, can help mitigate this issue.
-
Catalyst Decomposition: If the reaction mixture turns black, it may indicate catalyst decomposition. Ensure the reaction is performed under a strict inert atmosphere and that the solvents are properly degassed. The use of more robust ligands can also prevent catalyst decomposition.
Conclusion
The choice of solvent is a critical parameter in the Suzuki-Miyaura cross-coupling of this compound. A systematic approach to solvent screening, considering factors such as polarity, coordinating ability, and boiling point, is essential for achieving high yields and purity. While solvent systems based on 1,4-dioxane/water or toluene/water are often reliable starting points, the optimal solvent will depend on the specific coupling partners and desired reaction conditions. The protocols and data presented in these application notes provide a solid foundation for researchers to develop robust and efficient synthetic routes to valuable biaryl compounds.
References
Application Notes and Protocols for the Synthesis of Biphenyl Derivatives Using 4-Isopropoxy-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. The synthesis of these derivatives is a cornerstone of modern organic chemistry, with the Suzuki-Miyaura cross-coupling reaction being a primary tool for their construction. This palladium-catalyzed reaction offers a versatile and efficient method for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions with high functional group tolerance.
4-Isopropoxy-3-methylphenylboronic acid is a valuable building block in the synthesis of a diverse range of biphenyl derivatives. The isopropoxy and methyl substituents on the phenyl ring can influence the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, which are critical parameters in drug design. These application notes provide detailed protocols and representative data for the synthesis of biphenyl derivatives utilizing this specific boronic acid.
Data Presentation: Suzuki-Miyaura Coupling of this compound
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data presented is a compilation from analogous reactions and serves as a guide for reaction optimization.
| Entry | Aryl Halide | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 4-Isopropoxy-3,4'-dimethylbiphenyl | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Isopropoxy-3-methyl-4'-nitrobiphenyl | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 100 | 8 | 80-90 |
| 3 | 4-Bromoanisole | 4-Isopropoxy-4'-methoxy-3-methylbiphenyl | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 90-98 |
| 4 | 2-Bromopyridine | 2-(4-Isopropoxy-3-methylphenyl)pyridine | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ | Dioxane | 90 | 24 | 75-85 |
| 5 | 1-Bromo-3,5-difluorobenzene | 3',5'-Difluoro-4-isopropoxy-3-methylbiphenyl | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF/H₂O | 110 | 6 | 70-80 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the synthesis of biphenyl derivatives using this compound. The specific conditions may require optimization depending on the aryl halide substrate.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 5-10 mL of Toluene/Ethanol/Water in a 3:1:1 ratio). If using a solid catalyst and ligand, they can be added at the beginning with the other solids. If the catalyst is air-sensitive, it should be added as a solution under an inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure biphenyl derivative.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of biphenyl derivatives via the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept in understanding this transformation.
Application in Drug Discovery: A Conceptual Framework
Biphenyl derivatives synthesized using this compound can be screened for various biological activities. For instance, many biphenyl-containing molecules act as kinase inhibitors, which are crucial in cancer therapy. The diagram below illustrates a conceptual signaling pathway where a synthesized biphenyl derivative could act as a kinase inhibitor.
Disclaimer: The provided protocols and data are intended for informational purposes and should be used as a guide. All experiments should be conducted by trained professionals in a properly equipped laboratory setting. Optimization of reaction conditions is often necessary to achieve the best results for specific substrates. Safety precautions should be strictly followed when handling all chemicals.
Application Notes and Protocols: 4-Isopropoxy-3-methylphenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Isopropoxy-3-methylphenylboronic acid as a key building block in medicinal chemistry, with a particular focus on its application in the synthesis of potent and selective Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors. Detailed protocols for its synthesis and subsequent use in Suzuki-Miyaura cross-coupling reactions are provided, along with methodologies for biological evaluation.
Introduction
This compound is a versatile substituted phenylboronic acid that has gained prominence as a crucial reagent in the discovery of novel therapeutics. Its unique substitution pattern, featuring an isopropoxy group for improved metabolic stability and a methyl group for modulating steric interactions, makes it an attractive fragment for incorporation into drug candidates. This is particularly evident in the development of inhibitors for IRAK4, a key serine/threonine kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.
Application in IRAK4 Inhibitor Synthesis
The 4-isopropoxy-3-methylphenyl moiety has been identified as a critical component in a series of potent IRAK4 inhibitors. It typically serves as a key structural element that interacts with the kinase active site. The primary method for incorporating this moiety into the final inhibitor scaffold is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this context, this compound is coupled with a suitable heterocyclic halide to furnish the desired biaryl linkage, a common motif in kinase inhibitors.
IRAK4 Signaling Pathway
IRAK4 plays a pivotal role in the innate immune response. Upon activation of TLRs or IL-1Rs by their respective ligands, the receptor complex recruits the adaptor protein MyD88. IRAK4 is subsequently recruited to this complex and, through its kinase activity, phosphorylates and activates IRAK1. This phosphorylation event initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1, which in turn drive the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Inhibition of IRAK4 kinase activity is therefore a promising therapeutic strategy to mitigate excessive inflammation.
Figure 1. Simplified IRAK4 Signaling Pathway.
Quantitative Data
The following table summarizes the in vitro activity of a representative IRAK4 inhibitor synthesized using this compound. The data is extracted from patent literature and demonstrates the high potency of compounds containing this chemical moiety.
| Compound ID | Target | Assay Type | IC50 (nM) |
| Example 1-14 | IRAK4 | Kinase Assay | 3.5 |
Data derived from patent WO2016012335A1.
Experimental Protocols
Protocol 1: Synthesis of this compound Pinacol Ester
This protocol describes a two-step synthesis of the boronic acid pinacol ester, a stable and commonly used intermediate for Suzuki couplings, starting from commercially available 4-bromo-1-isopropoxy-2-methylbenzene.
Figure 2. Synthesis workflow for the boronic acid.
Materials:
-
4-Bromo-1-isopropoxy-2-methylbenzene
-
Bis(pinacolato)diboron (B2pin2)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1-isopropoxy-2-methylbenzene (1.0 eq), bis(pinacolato)diboron (1.5 eq), and potassium acetate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Add Pd(dppf)Cl2 (0.05 eq) to the reaction mixture.
-
Heat the mixture to 85 °C and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound pinacol ester.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of an IRAK4 Inhibitor
This protocol details the coupling of this compound with a heterocyclic halide (e.g., a substituted bromo-pyrazole) to form a key biaryl linkage in an IRAK4 inhibitor.
Materials:
-
This compound (or its pinacol ester, 1.2 eq)
-
Substituted Bromo-pyrazole (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or other suitable palladium catalyst
-
Sodium carbonate (Na2CO3) or another suitable base
-
1,4-Dioxane and water (or another suitable solvent system)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve the substituted bromo-pyrazole (1.0 eq) and this compound (1.2 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add sodium carbonate (2.0 eq) to the mixture.
-
Degas the mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst, such as Pd(PPh3)4 (0.05 eq), to the reaction mixture.
-
Heat the reaction to 90-100 °C under an inert atmosphere and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the final IRAK4 inhibitor.
Protocol 3: In Vitro IRAK4 Kinase Activity Assay
This protocol provides a general method for determining the in vitro potency (IC50) of compounds against IRAK4 using a luminescence-based kinase assay.
Figure 3. Workflow for IRAK4 Kinase Assay.
Materials:
-
Recombinant human IRAK4 enzyme
-
Suitable peptide substrate (e.g., based on IRAK1)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
Test compound (synthesized IRAK4 inhibitor)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the IRAK4 enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km for IRAK4.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Conclusion
This compound is a valuable and strategic building block for the synthesis of novel kinase inhibitors, particularly for the IRAK4 target. The protocols outlined above provide a solid foundation for researchers to synthesize this key intermediate and utilize it in the development of potent modulators of inflammatory signaling pathways. The provided methodologies for synthesis and biological evaluation will aid in the efficient discovery and optimization of new drug candidates.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Isopropoxy-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of kinase inhibitors utilizing 4-Isopropoxy-3-methylphenylboronic acid as a key building block. The focus is on the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. The protocols and data presented are based on established synthetic methodologies and structure-activity relationship (SAR) studies of known IRAK4 inhibitors, such as PF-06650833 (Zimlovisertib).
Introduction to IRAK4 as a Therapeutic Target
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a crucial downstream signaling molecule for Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of autoimmune diseases and cancers, making it a compelling target for therapeutic intervention. The development of small molecule inhibitors of IRAK4 is a promising strategy for the treatment of these conditions.
Rationale for Using this compound
Structure-activity relationship (SAR) studies of IRAK4 inhibitors have demonstrated that the nature of the substituted aryl group in the inhibitor scaffold is critical for potency and selectivity. The 4-isopropoxy-3-methylphenyl moiety offers a unique combination of steric and electronic properties that can be exploited to achieve high-affinity binding to the kinase domain of IRAK4. The isopropoxy group can engage in favorable hydrophobic interactions, while the methyl group can provide additional van der Waals contacts. This specific substitution pattern makes this compound an attractive starting material for the synthesis of novel IRAK4 inhibitors via Suzuki-Miyaura cross-coupling reactions.
Quantitative Data Summary
The following table summarizes the inhibitory activity of the well-characterized IRAK4 inhibitor, PF-06650833 (Zimlovisertib), which serves as a benchmark for newly synthesized analogues. The data for a hypothetical inhibitor synthesized using this compound is projected based on SAR trends.
| Compound Name | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| PF-06650833 (Zimlovisertib) | IRAK4 | 0.5 | 2.4 |
| Hypothetical Inhibitor A | IRAK4 | 1-10 | 5-50 |
Data for PF-06650833 is from published literature. Data for Hypothetical Inhibitor A is an estimation based on SAR studies of related compounds.
Experimental Protocols
Protocol 1: Synthesis of a Heterocyclic Halide Precursor
This protocol describes a general method for the synthesis of a suitable heterocyclic halide that can be coupled with this compound. The specific heterocycle can be varied to optimize inhibitor properties.
Materials:
-
Appropriate starting materials for the desired heterocycle (e.g., aminopyridine, diaminopyrimidine)
-
Halogenating agent (e.g., N-bromosuccinimide (NBS), phosphorus oxychloride)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Dissolve the starting heterocyclic precursor (1.0 eq) in the appropriate anhydrous solvent under an inert atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the halogenating agent (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired heterocyclic halide.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the palladium-catalyzed cross-coupling of the synthesized heterocyclic halide with this compound to generate the final kinase inhibitor.
Materials:
-
Synthesized heterocyclic halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Procedure:
-
To a reaction vessel, add the heterocyclic halide (1.0 eq), this compound (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography followed by preparative HPLC to obtain the final kinase inhibitor of high purity.
Visualizations
IRAK4 Signaling Pathway
Caption: The IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Experimental Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for the synthesis of IRAK4 inhibitors.
Logical Relationship of SAR
Caption: Key structural elements influencing IRAK4 inhibitor potency.
Application Notes and Protocols for 4-Isopropoxy-3-methylphenylboronic acid in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Isopropoxy-3-methylphenylboronic acid is a versatile building block in organic synthesis, particularly valuable for the construction of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its substituted phenyl structure makes it a key intermediate for the synthesis of complex molecules, including pharmacologically active compounds and natural product analogs. The isopropoxy and methyl groups on the phenyl ring allow for fine-tuning of steric and electronic properties, which can be crucial for biological activity and metabolic stability. This document provides detailed protocols for the application of this compound in the synthesis of a biaryl moiety, a common structural motif in many natural products, via the Suzuki-Miyaura coupling reaction.
Core Application: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organohalide.[1][2] this compound serves as the organoboron partner in this reaction.
Hypothetical Reaction Scheme:
The following scheme illustrates the coupling of this compound with a hypothetical aryl bromide, 5-bromo-1-fluoro-2-methoxybenzene, to form a substituted biphenyl. This biphenyl could represent a key fragment of a larger, biologically active natural product.
Caption: Hypothetical Suzuki-Miyaura coupling reaction.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the Suzuki-Miyaura coupling reaction shown above. These values are representative of what a researcher might expect for a successful coupling reaction and are intended for illustrative purposes.
| Parameter | Value |
| Reactants | |
| This compound | 1.2 mmol (1.2 equiv) |
| 5-Bromo-1-fluoro-2-methoxybenzene | 1.0 mmol (1.0 equiv) |
| Catalyst System | |
| Palladium(II) acetate (Pd(OAc)₂) | 0.02 mmol (2 mol%) |
| SPhos | 0.04 mmol (4 mol%) |
| Base | |
| Potassium phosphate (K₃PO₄) | 2.0 mmol (2.0 equiv) |
| Solvent | |
| Toluene / Water | 5 mL / 0.5 mL (10:1) |
| Reaction Conditions | |
| Temperature | 100 °C |
| Reaction Time | 12 hours |
| Results | |
| Yield of Product | 85% (isolated) |
| Purity (by HPLC) | >98% |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.[3]
Materials:
-
This compound (1.2 mmol, 232.9 mg)
-
5-Bromo-1-fluoro-2-methoxybenzene (1.0 mmol, 221.0 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Toluene, anhydrous (5 mL)
-
Water, degassed (0.5 mL)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-1-fluoro-2-methoxybenzene (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the tube with a rubber septum.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.[3]
-
-
Solvent Addition:
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the Schlenk tube via syringe.
-
-
Reaction Execution:
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water (10 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).[3]
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biphenyl product.
-
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling reaction.[1][4]
References
Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-Isopropoxy-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between aryl halides and 4-isopropoxy-3-methylphenylboronic acid. This reaction is a powerful tool for the synthesis of complex biaryl structures, which are common motifs in medicinally relevant compounds.
Reaction Principle
The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that proceeds via a catalytic cycle involving a palladium catalyst. The key steps include the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Typical Reaction Conditions
The successful coupling of this compound with various aryl halides can be achieved under several conditions. Below is a summary of a typical reaction, including catalyst, base, solvent, and temperature, with the corresponding yield.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-1-fluoro-2-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (4:1) | 100 | 12 | 92% |
| 1-Bromo-4-iodobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene / EtOH / H₂O (3:1:1) | 85 | 8 | 88% |
| 2-Bromopyridine | PdCl₂(dppf)-CH₂Cl₂ adduct (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 16 | 85% |
Experimental Workflow
The general workflow for the Suzuki-Miyaura coupling of an aryl halide with this compound is depicted below.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol is a representative example for the coupling of 4-bromo-1-fluoro-2-nitrobenzene with this compound.
Materials:
-
4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv.)
-
This compound (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv.)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 4-bromo-1-fluoro-2-nitrobenzene (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate tribasic (2.0 equiv.).
-
The flask is sealed with a rubber septum, and the atmosphere is evacuated and backfilled with an inert gas (Argon or Nitrogen). This cycle is repeated three times.
-
-
Solvent and Catalyst Addition:
-
Under a positive flow of the inert gas, add anhydrous 1,4-dioxane and degassed water to achieve a 4:1 ratio and a final concentration of approximately 0.1 M with respect to the aryl halide.
-
In a separate vial, the palladium(II) acetate and SPhos are quickly added and then transferred to the reaction flask under a positive flow of inert gas.
-
-
Reaction Execution:
-
The reaction vessel is sealed, and the mixture is heated to 100 °C with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, the mixture is allowed to cool to room temperature.
-
The reaction mixture is diluted with ethyl acetate and water.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
-
Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling reaction is illustrated in the following diagram.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 4-Isopropoxy-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in medicinal chemistry and materials science. The advent of microwave-assisted synthesis has revolutionized this reaction, dramatically reducing reaction times from hours to minutes, often with improved yields and enhanced reproducibility.[1] This is especially beneficial when working with substituted boronic acids, which can be susceptible to decomposition under prolonged heating.
These application notes provide a comprehensive guide and detailed protocols for the microwave-assisted Suzuki coupling of 4-Isopropoxy-3-methylphenylboronic acid with various aryl halides. The information herein is intended to assist researchers in developing robust and efficient synthetic methodologies for the rapid generation of diverse compound libraries.
Advantages of Microwave-Assisted Suzuki Coupling
Microwave heating offers several distinct advantages over conventional heating methods for Suzuki coupling reactions:
-
Rapid Reaction Times: Microwave irradiation can significantly accelerate reaction rates, reducing synthesis times from hours to mere minutes.[1]
-
Improved Yields: By minimizing the formation of byproducts through rapid and uniform heating, microwave-assisted reactions often result in higher isolated yields.[1]
-
Enhanced Reproducibility: Microwave reactors provide precise control over temperature and pressure, leading to more consistent and reproducible experimental outcomes.[1]
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions allows for the efficient exploration of a wider range of substrates.[1]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical conditions and outcomes for microwave-assisted Suzuki coupling reactions of various substituted phenylboronic acids with aryl halides, which can serve as a starting point for the optimization of reactions involving this compound.
Table 1: Optimization of Reaction Conditions for a Model Suzuki Coupling Reaction
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 81 |
| 2 | Pd(PPh₃)₄ (1) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 75 |
| 3 | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 72 |
| 4 | PdCl₂(dppf) (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 120 | 20 | 88 |
| 5 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 110 | 10 | 92 |
Data adapted from similar microwave-assisted Suzuki coupling reactions and are intended for illustrative purposes.
Table 2: Substrate Scope for Microwave-Assisted Suzuki Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 15 | 95 |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 15 | 81[2] |
| 3 | 4-Chloroacetophenone | 4-Methoxyphenylboronic acid | Custom Pd(II) complex (0.1) | KOH (2) | H₂O/EtOH | 120 | 2 | 89[3] |
| 4 | 3-Bromoacetophenone | Phenylboronic acid | Custom Pd(II) complex (0.1) | KOH (2) | H₂O/EtOH | 120 | 2 | 85 |
| 5 | 4-Bromotoluene | 4-Methylphenylboronic acid | PdCl₂(dppf) (1) | K₂CO₃ (2) | Toluene/Acetone/H₂O | 130 | 10 | 90+ |
This table showcases the versatility of microwave-assisted Suzuki coupling with various substrates. Conditions can be adapted for this compound.
Experimental Protocols
The following are detailed methodologies that can be adapted for the microwave-assisted Suzuki coupling of this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a good starting point for a wide range of aryl halides.
Materials:
-
This compound (1.0 - 1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Microwave reactor vials
-
Argon or Nitrogen gas supply
Procedure:
-
To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv).
-
Add this compound (e.g., 0.6 mmol, 1.2 equiv).
-
Add potassium carbonate (e.g., 1.5 mmol, 3.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (e.g., 0.0025 mmol, 0.5 mol%).
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (2 mL). The solvent mixture should be degassed by bubbling with argon or nitrogen for 15-20 minutes prior to use.
-
Seal the vial under an inert atmosphere (Argon or Nitrogen).
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100-120 °C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Alternative Conditions using a Buchwald Ligand
This protocol may be beneficial for more challenging or sterically hindered substrates.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous)
-
Deionized water
-
Microwave reactor vials
-
Nitrogen gas supply
Procedure:
-
To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv).
-
Add Pd(OAc)₂ (e.g., 0.01 mmol, 2 mol%) and SPhos (e.g., 0.02 mmol, 4 mol%).
-
Add anhydrous toluene (4 mL) and degassed water (1 mL).
-
Degas the mixture with a stream of nitrogen for 10 minutes while stirring at room temperature.
-
Add this compound (e.g., 0.75 mmol, 1.5 equiv) and potassium phosphate (e.g., 1.0 mmol, 2.0 equiv).
-
Degas the reaction mixture with nitrogen for another 5 minutes.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 110-130 °C for 10-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Experimental Workflow
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Isopropoxy-3-methylphenylboronic Acid
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 4-isopropoxy-3-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide direct troubleshooting guidance and answers to frequently asked questions (FAQs) for challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or non-existent yield. What are the first things I should check?
A1: When a Suzuki coupling reaction fails, begin by assessing these critical parameters:
-
Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands are active and have not degraded.[1] Phosphine ligands are particularly susceptible to oxidation.[1] It is crucial to use fresh reagents stored correctly under an inert atmosphere.
-
Reagent Purity: Verify the purity of your this compound and the aryl halide. Impurities can inhibit the catalyst.
-
Inert Atmosphere: The exclusion of oxygen is critical.[2] Oxygen can lead to the homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[1][2] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[1]
-
Solvent Quality: Use anhydrous and properly degassed solvents to prevent catalyst deactivation.[1]
Q2: I suspect my this compound is decomposing during the reaction. What is this side reaction and how can I minimize it?
A2: You are likely observing protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[3][4] This is particularly prevalent with electron-rich boronic acids like yours.[2] To mitigate this:
-
Use Milder Bases: Strong bases can accelerate protodeboronation.[2] Consider switching to milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2]
-
Anhydrous Conditions: Although many Suzuki protocols use aqueous bases, water can be a proton source for this side reaction.[1] Employing anhydrous conditions can be beneficial.[1]
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative, such as a pinacol ester.[1] These reagents often release the boronic acid slowly into the reaction, minimizing its concentration and the rate of protodeboronation.[1]
Q3: How does the steric hindrance from the ortho-methyl and isopropoxy groups on my boronic acid affect the reaction?
A3: The steric bulk on your this compound can significantly impede the reaction, particularly the transmetalation and reductive elimination steps of the catalytic cycle.[2] To overcome this, more forcing conditions and specialized catalysts are often necessary.
-
Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered substrates.[2] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective as they accelerate the key steps in the catalytic cycle.[2][5] Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered partners.[5]
Q4: I am observing significant homocoupling of the boronic acid. What causes this and how can it be prevented?
A4: Homocoupling is a side reaction that produces a biaryl from two molecules of the boronic acid. This is often promoted by the presence of oxygen or certain palladium catalyst systems. To minimize homocoupling:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere to exclude oxygen.[2]
-
Catalyst and Ligand Choice: Experiment with different palladium sources and ligands, as some systems are more prone to this side reaction.[5]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[5]
Troubleshooting Guide
Issue 1: Low to No Conversion of Starting Materials
-
Question: I see mostly unreacted starting materials after running the reaction overnight. What is the likely cause?
-
Answer: Low or no conversion with a sterically hindered and electron-rich substrate like this compound often points to issues with the catalytic system's activity or the reaction conditions being too mild.
-
Potential Cause A: Ineffective Catalyst/Ligand Combination. Standard catalysts like Pd(PPh₃)₄ are often inefficient for hindered substrates.[5] The ligand plays a crucial role in promoting the reaction.[6]
-
Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5] These ligands create a highly reactive palladium(0) species that can facilitate the challenging steps of the catalytic cycle.[5]
-
Potential Cause B: Inappropriate Base. The base is critical for activating the boronic acid for transmetalation.[7] A base that is too weak may not be sufficient to form the active boronate species.[5]
-
Solution: Screen a variety of bases. While milder bases can prevent protodeboronation, a stronger, non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required for hindered substrates.
-
Potential Cause C: Incorrect Solvent or Temperature. The solvent affects the solubility of reagents and the reaction rate. Temperature is also a critical factor; many Suzuki couplings require heat to proceed efficiently.[1]
-
Solution: Common solvents for Suzuki coupling include toluene, 1,4-dioxane, and THF, often in a mixture with water.[8] If the reaction is sluggish at a lower temperature (e.g., 80 °C), a moderate increase (e.e., to 100-110 °C) may improve the yield, but be aware that excessive heat can cause catalyst decomposition.[1]
-
Issue 2: Multiple Side Products are Observed
-
Question: My reaction mixture shows the desired product, but also significant amounts of side products, making purification difficult. What are these and how can I improve selectivity?
-
Answer: Besides the starting materials, common impurities include the homocoupled boronic acid product and the protodeboronated arene.
-
Potential Cause A: Protodeboronation. As discussed in the FAQs, this is the loss of the boronic acid group, which is common for electron-rich substrates.
-
Solution: Switch to a milder base (e.g., K₂CO₃, KF) and consider using anhydrous solvents.[2] Protecting the boronic acid as a pinacol ester can also significantly reduce this side reaction.[1]
-
Potential Cause B: Dehalogenation of the Coupling Partner. This occurs when the aryl halide is reduced to the corresponding arene.[4]
-
Solution: This side reaction can be minimized by using bulky, electron-rich phosphine ligands, which favor the desired cross-coupling pathway.[4] Also, switching to a non-protic solvent and a non-hydroxide base can help.[4]
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the typical effects of varying reaction parameters on the yield of Suzuki coupling with sterically hindered boronic acids.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst Precursor (mol%) | Ligand (mol%) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (3%) | - | < 20% | Often ineffective for sterically hindered substrates.[5] |
| Pd(OAc)₂ (2%) | PPh₃ (4%) | 25-40% | Modest improvement; ligand oxidation can be an issue. |
| Pd₂(dba)₃ (1.5%) | SPhos (3%) | > 85% | Bulky, electron-rich ligands are highly effective.[5] |
| Pd₂(dba)₃ (1.5%) | XPhos (3%) | > 90% | Excellent for hindered and electron-rich substrates.[2] |
Table 2: Influence of Base and Solvent on Yield (Using Pd₂(dba)₃/SPhos)
| Base (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Na₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 65% | A common but sometimes less effective base for hindered substrates. |
| K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 75% | A good starting point, balances activity and side reactions. |
| K₃PO₄ (2.0) | Toluene | 110 | > 90% | Often the base of choice for challenging couplings.[1] |
| Cs₂CO₃ (2.0) | Dioxane | 100 | 88% | Highly effective but more expensive alternative to K₃PO₄. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, mix the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the ligand (e.g., SPhos, 0.03 mmol, 3.0 mol%) and add this solid to the Schlenk flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL of toluene) via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Protocol 2: Parallel Screening of Reaction Conditions
To efficiently optimize the reaction, a parallel screen of catalysts, ligands, and bases is recommended.
-
Array Setup: Arrange an array of reaction vials in a heating block.
-
Stock Solutions: Prepare stock solutions of the aryl halide and the boronic acid in the chosen solvent to ensure accurate dispensing.
-
Reagent Dispensing:
-
To each vial, add the solid base.
-
Dispense the stock solutions of the aryl halide and boronic acid.
-
Add the solid palladium precatalyst and ligand to their respective vials.
-
-
Execution: Seal the vials, purge with inert gas, add the degassed solvent, and heat the block to the desired temperature.
-
Analysis: After a set time (e.g., 12-24 hours), cool the reactions and analyze the yield of each reaction by LC-MS or ¹H NMR with an internal standard to determine the optimal conditions.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
Caption: A sequential workflow for systematic reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
minimizing homocoupling of 4-Isopropoxy-3-methylphenylboronic acid
Topic: Minimizing Homocoupling of 4-Isopropoxy-3-methylphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of this compound during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction, and why is it problematic?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where the boronic acid starting material reacts with itself to form a symmetrical biaryl dimer (e.g., two molecules of this compound coupling to form 4,4'-diisopropoxy-3,3'-dimethylbiphenyl). This side reaction is problematic as it consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating the purification process due to the structural similarity of the byproduct to the target molecule.
Q2: What are the primary causes of homocoupling of this compound?
A2: The two main causes of boronic acid homocoupling are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the homocoupling of the boronic acid. Rigorous exclusion of oxygen is one of the most critical steps to suppress this side reaction.
-
Palladium(II) Precatalysts: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product. This process also serves to reduce the Pd(II) to the catalytically active Pd(0) state, but it comes at the cost of consuming the boronic acid.
Q3: How does the choice of base influence the formation of the homocoupling byproduct?
A3: The base is essential for activating the boronic acid for transmetalation. However, the choice and strength of the base can impact the extent of homocoupling. Generally, weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferred over strong bases like sodium hydroxide (NaOH), as they are less likely to promote homocoupling. The optimal base is often substrate-dependent and may require screening.
Q4: What role do phosphine ligands play in minimizing homocoupling?
A4: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. To minimize homocoupling, the use of bulky, electron-rich phosphine ligands is recommended. Ligands such as SPhos and XPhos can accelerate the desired cross-coupling pathway over the competing homocoupling reaction. Their steric bulk can hinder the formation of intermediates that lead to the homocoupling byproduct.
Q5: Can the reaction temperature and solvent affect the extent of homocoupling?
A5: Yes, both temperature and solvent are critical parameters. It is generally advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress side reactions like homocoupling. Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly effective at minimizing homocoupling. While the addition of water is often necessary to dissolve the base, an excessive amount can sometimes promote homocoupling.
Troubleshooting Guides
Issue: Significant formation of the homocoupled dimer of this compound is observed by LC-MS or NMR.
This troubleshooting guide provides a step-by-step approach to identify and resolve the root cause of excessive homocoupling.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Recommended Action(s) |
| High level of homocoupling byproduct | 1. Presence of dissolved oxygen in the reaction mixture. | 1a. Ensure all solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for 30-60 minutes. 1b. For more rigorous oxygen removal, perform three to five freeze-pump-thaw cycles on the solvent. 1c. Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration. |
| 2. Use of a Pd(II) precatalyst. | 2a. Switch from a Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄). 2b. If a Pd(II) source is necessary, consider adding a mild reducing agent, such as potassium formate, to the reaction mixture. This can help to reduce the Pd(II) to Pd(0) in situ without promoting significant homocoupling. | |
| 3. Suboptimal ligand choice. | 3a. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands can promote the desired cross-coupling reaction and sterically hinder the formation of homocoupling intermediates. | |
| 4. Inappropriate base or solvent. | 4a. Screen weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. 4b. Use anhydrous aprotic solvents like 1,4-dioxane or toluene. If a co-solvent is needed for solubility, use a minimal amount of degassed water. | |
| 5. High instantaneous concentration of the boronic acid. | 5a. Instead of adding all the this compound at the beginning of the reaction, add it slowly over a period of time using a syringe pump. This keeps the concentration of the boronic acid low at any given moment, disfavoring the bimolecular homocoupling reaction. 5b. Use a slight excess of the aryl halide coupling partner (e.g., 1.1 to 1.2 equivalents). |
Data Presentation
The following table summarizes the expected qualitative effects of various reaction parameters on the homocoupling of this compound. The data is representative of general trends observed in Suzuki-Miyaura coupling reactions.
| Parameter | Condition A | Expected Homocoupling | Condition B | Expected Homocoupling |
| Atmosphere | Reaction run in air | High | Reaction run under Argon | Low |
| Palladium Source | Pd(OAc)₂ | Moderate to High | Pd₂(dba)₃ | Low |
| Ligand | PPh₃ | Moderate | SPhos | Low |
| Base | NaOH | Moderate to High | K₂CO₃ | Low to Moderate |
| Boronic Acid Addition | All at once | Moderate | Slow addition | Low |
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize homocoupling.
1. Reagent Preparation:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₂CO₃ (finely powdered and dried) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
2. Reaction Setup and Deoxygenation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and powdered K₂CO₃.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Sparge the resulting suspension with a subsurface stream of argon or nitrogen for at least 30 minutes while stirring to ensure complete removal of dissolved oxygen.
3. Catalyst Addition and Reaction:
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand.
-
Briefly remove the inert gas needle from the reaction flask and add the catalyst/ligand solids under a positive flow of inert gas.
-
Reseal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
4. Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure Incorporating Potassium Formate to Suppress Homocoupling with a Pd(II) Precatalyst
This protocol is an alternative for situations where a Pd(II) precatalyst is used.
1. Reagent and Additive Preparation:
-
In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), and potassium formate (1.5 equiv).
2. Solvent Addition and Deoxygenation:
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water).
-
Perform a subsurface sparge with nitrogen for 30-60 minutes.
3. Catalyst Addition and Reaction:
-
Under a positive flow of nitrogen, add the Pd(OAc)₂ (1-2 mol%) and a suitable ligand (e.g., SPhos, 2-4 mol%).
-
Heat the reaction to the desired temperature and monitor its progress.
4. Work-up and Purification:
-
Follow the work-up and purification steps outlined in Protocol 1.
Mandatory Visualization
Signaling Pathway of Homocoupling vs. Cross-Coupling
Caption: Competing pathways of Suzuki-Miyaura cross-coupling and oxygen-mediated homocoupling.
preventing protodeboronation of 4-Isopropoxy-3-methylphenylboronic acid
Welcome to the Technical Support Center for 4-Isopropoxy-3-methylphenylboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protodeboronation, a common side reaction that can significantly impact the efficiency of coupling reactions involving this electron-rich arylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1-isopropoxy-2-methylbenzene as a byproduct.[1] This is a significant issue in cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid, reducing the yield of the desired product. This compound is particularly susceptible due to its electron-rich nature, which can stabilize intermediates that lead to protodeboronation.
Q2: What are the main factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate the rate of protodeboronation:
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High pH (Basic Conditions): The reaction is often fastest at high pH, which is problematic as many cross-coupling reactions are performed in basic media.[2] Base-catalyzed protodeboronation proceeds through the formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻).
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.
-
Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1]
-
Catalyst System: Some palladium-phosphine catalysts can inadvertently promote protodeboronation.
-
Reaction Time: Longer reaction times expose the boronic acid to decomposition conditions for extended periods.
Q3: Are boronic esters, like pinacol esters, more stable than the free boronic acid?
A3: It is a common assumption that converting a boronic acid to an ester, such as a pinacol ester (Bpin), confers greater stability. While pinacol esters are often more resistant to oxidation and easier to handle, they do not universally guarantee greater stability against protodeboronation.[3] The stability of boronic esters is nuanced and depends on the specific ester and reaction conditions.[2][3] For particularly unstable boronic acids, other derivatives like MIDA boronates may offer superior protection.[3]
Troubleshooting Guides
Problem 1: Low yield in Suzuki-Miyaura coupling due to suspected protodeboronation.
This is a common issue when working with electron-rich arylboronic acids like this compound. The following workflow can help you troubleshoot and optimize your reaction.
Recommended Actions & Protocols:
-
Modify Reaction Base: Strong bases in high concentrations accelerate protodeboronation. Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). In some cases, fluoride sources like cesium fluoride (CsF) can be effective.[4]
-
Optimize Catalyst and Ligands: The catalyst's activity is crucial. A highly active catalyst can promote the desired coupling to outcompete protodeboronation. Catalyst systems like Pd(OAc)₂ with bulky, electron-rich phosphine ligands such as SPhos have been shown to be effective in minimizing protodeboronation for challenging substrates.[5]
-
Use a Stabilized Boronic Acid Surrogate: If the free boronic acid is too unstable under your reaction conditions, using a more robust derivative is a highly effective strategy.
-
N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, air-stable solids.[3] They participate in Suzuki-Miyaura coupling via a "slow-release" mechanism, where the active boronic acid is gradually liberated under the reaction conditions. This keeps the instantaneous concentration of the unstable boronic acid low, thus minimizing protodeboronation.[3]
-
Potassium aryltrifluoroborates (R-BF₃K): These are highly stable, crystalline solids that also act as a slow-release source of the boronic acid.[1]
-
-
Control Temperature and Reaction Time: Lowering the reaction temperature can significantly slow the rate of protodeboronation. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.
-
Solvent Choice: While some water is often necessary for the hydrolysis of boronic esters and for the activity of certain bases, excessive water can promote protodeboronation. Using anhydrous solvents or minimizing the amount of water in the reaction mixture can be beneficial.
Data Presentation
Table 1: Comparison of Boronic Acid Surrogates for Mitigating Protodeboronation
| Boron Reagent | Structure | Stability | Key Advantages | Considerations |
| Boronic Acid | R-B(OH)₂ | Low to Moderate | Readily available | Prone to protodeboronation, especially electron-rich variants. |
| Pinacol Ester | R-B(pin) | Moderate | More stable than boronic acid to handling and storage. | May still undergo protodeboronation under reaction conditions.[3] |
| MIDA Boronate | R-B(MIDA) | High | Exceptionally stable, crystalline, and compatible with chromatography. Enables slow release of the boronic acid.[3] | Requires an additional synthetic step to prepare and a deprotection step (hydrolysis) in the coupling reaction. |
| Trifluoroborate Salt | R-BF₃K | High | Highly stable, crystalline solids. | Requires specific conditions for in situ hydrolysis to the active boronic acid.[1] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the this compound MIDA ester (1.2 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: Add the Palladium catalyst (e.g., Pd(OAc)₂ / SPhos ligand, 1-2 mol%) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add a degassed solvent mixture. A common choice is a ratio of an organic solvent to water, such as dioxane/H₂O (5:1).
-
Reaction: Stir the mixture at the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Preparation of this compound MIDA ester
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in toluene.
-
Reaction: Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Isolation: Cool the reaction mixture to room temperature. The MIDA boronate ester will typically precipitate as a crystalline solid. Collect the solid by filtration.
-
Purification: Wash the collected solid with a non-polar solvent like hexanes or diethyl ether to remove any non-polar impurities and dry under vacuum. The product is often pure enough for direct use in cross-coupling reactions.
By understanding the factors that contribute to protodeboronation and employing the appropriate strategies, such as optimizing reaction conditions and utilizing stabilized boronic acid surrogates, researchers can significantly improve the outcomes of their experiments with this compound.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
troubleshooting guide for 4-Isopropoxy-3-methylphenylboronic acid reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Isopropoxy-3-methylphenylboronic acid (CAS: 850568-09-1) in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary storage and handling recommendations for this compound?
A1: this compound should be stored at -20°C to ensure its stability.[1][2] Before use, it is recommended to centrifuge the original vial prior to removing the cap to maximize product recovery.[1][2] Like many boronic acids, it can be sensitive to heat and oxidation, so proper storage under inert gas is advisable for long-term stability.
Q2: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the first things to check?
A2: When a Suzuki coupling fails, a systematic check of key parameters is crucial.
-
Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst (like PdCl₂(dppf)), it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[3]
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and the undesirable homocoupling of the boronic acid.[4][5] Ensure the reaction solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon).[3][5]
-
Reagent Quality: Verify the purity and stability of all reagents. Boronic acids can degrade over time through pathways like protodeboronation.[3][6] The recommended storage at -20°C for this compound suggests it may be prone to degradation at room temperature.[1][2]
-
Base and Solvent Choice: The selection of base and solvent is critical. The base must be adequate to facilitate transmetalation without degrading the starting materials.[3] For anhydrous reactions, ensure the base is finely powdered and dry. For biphasic systems, vigorous stirring is essential.[3]
Q3: I am observing a significant amount of a symmetrical biaryl byproduct derived from this compound. What is causing this and how can I prevent it?
A3: This byproduct is the result of boronic acid homocoupling, a common side reaction in Suzuki couplings.[4] It can be caused by two primary mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then reacts with two molecules of the boronic acid to form the homocoupled product.[4] Rigorous exclusion of oxygen by degassing solvents and maintaining an inert atmosphere is the primary solution.[5]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can react directly with the boronic acid to form the dimer and the active Pd(0) species.[4][5] This is often a problem at the start of the reaction. To mitigate this, one can add a mild reducing agent, like potassium formate, to facilitate the rapid reduction of Pd(II) to Pd(0).[5]
Q4: My main side product is 2-isopropoxy-1-methylbenzene, resulting from the loss of the boronic acid group. How can I minimize this?
A4: This side reaction is known as protodeboronation, where a proton replaces the C-B bond.[7] This is a frequent issue, especially under basic conditions.[8] Several strategies can minimize this pathway:
-
Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[3] Consider switching from strong bases like NaOH to weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3]
-
Anhydrous Conditions: Water is the typical proton source for this side reaction. Switching to anhydrous conditions can significantly reduce the extent of protodeboronation.[3]
-
Use Boronic Acid Derivatives: Unstable boronic acids can be protected as MIDA boronates or organotrifluoroborates, which slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and suppressing decomposition.[7] A simple alternative is to form the diethanolamine adduct, which is often a stable, crystalline solid that can be used directly in the coupling reaction.[9]
Q5: The reaction seems to stall with sterically hindered coupling partners. What conditions are recommended?
A5: Steric hindrance can slow down key steps in the catalytic cycle.[3] To overcome this, more forcing conditions and specialized catalyst systems are often necessary.
-
Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands like XPhos, SPhos, and RuPhos are highly effective as they accelerate the oxidative addition and reductive elimination steps.[3][10] Using a ligand like SPhos can lead to good yields.[11]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier for sterically demanding substrates.
Troubleshooting Guide
The following table summarizes common issues and suggested solutions for reactions involving this compound.
| Problem | Potential Cause | Suggested Solutions |
| Low/No Conversion | 1. Inactive Catalyst[3] 2. Insufficiently Inert Atmosphere[4] 3. Poor Reagent Quality[6] 4. Suboptimal Base/Solvent[3] | 1. Use fresh Pd catalyst or an air-stable precatalyst (e.g., XPhos Pd G3). 2. Degas solvent (e.g., sparge with Argon for 15-30 min) and maintain a positive pressure of inert gas.[5] 3. Use fresh, properly stored boronic acid; consider converting to a more stable diethanolamine adduct.[1][9] 4. Screen bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O).[12] |
| Homocoupling | 1. Oxygen in the reaction mixture[4][5] 2. Pd(II) precatalyst reacting with boronic acid[4] 3. Electron-deficient aryl halides[10][11] | 1. Ensure rigorous degassing of all solvents and reagents.[5] 2. Add a mild reducing agent (e.g., potassium formate) or use a Pd(0) source directly.[5] 3. Employ a highly active catalyst system with bulky ligands (e.g., SPhos) to promote the desired cross-coupling over homocoupling.[10][11] |
| Protodeboronation | 1. Presence of water[3] 2. Base is too strong or reaction pH is high[3][8] 3. Prolonged reaction time/high temperature | 1. Use anhydrous solvents and reagents. 2. Switch to a milder base (e.g., K₂CO₃, KF).[3] 3. Monitor the reaction closely and stop it upon completion. Use the lowest effective temperature. 4. Use a "slow-release" strategy by converting the boronic acid to an organotrifluoroborate or MIDA ester.[7] |
| Difficult Purification | 1. Close polarity of product and side products (e.g., homocoupled dimer). 2. Residual boronic acid or its byproducts. | 1. Optimize the reaction to minimize side product formation. 2. During workup, perform an acid-base extraction. Boronic acids are acidic and can be removed by washing the organic layer with a basic aqueous solution (e.g., 1M NaOH).[12] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling Procedure
This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).[3]
-
Inert Atmosphere: Seal the vessel with a septum cap and alternately evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[11]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., PdCl₂(dppf), 1–3 mol%) and ligand (if not using a pre-formed complex).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.[3][13] The reaction mixture should be sparged with inert gas for another 5-10 minutes.[13]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 85-100 °C) and monitor its progress by TLC, GC-MS, or LC-MS.[13]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[11]
Protocol 2: Preparation of the Stable Diethanolamine Adduct
If stability or protodeboronation of the boronic acid is a concern, converting it to a more stable adduct is a practical solution.[9]
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[9]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[9]
-
Precipitation: A precipitate will typically form. The initial solid may dissolve completely before the new solid precipitates out.[9]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can be stored and used directly in Suzuki coupling reactions, typically with protic solvents.[3][9]
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low yield in Suzuki reactions.
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Products from 4-Isopropoxy-3-methylphenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 4-Isopropoxy-3-methylphenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most prevalent impurities include unreacted this compound, the unreacted aryl halide coupling partner, homocoupled byproducts of both the boronic acid and the aryl halide, residual palladium catalyst, and inorganic salts from the base used in the reaction.[1][2][3] The presence of oxygen can also lead to the formation of phenol byproducts.[2]
Q2: What is the first step I should take to purify my crude product?
A2: A standard aqueous workup is the essential first step.[4] This procedure is designed to remove the bulk of inorganic salts and other water-soluble impurities. It typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing it with water or brine.[1][5]
Q3: How can I remove unreacted this compound from my product?
A3: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the crude organic mixture with an aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which will then partition into the aqueous layer during extraction.[4]
Q4: My desired product and a homocoupled byproduct have very similar polarities. How can I separate them?
A4: Separating compounds with similar polarities is a common challenge in organic synthesis. Meticulous flash column chromatography using a shallow solvent gradient is often the most effective method.[4] It is crucial to first test various solvent systems using Thin Layer Chromatography (TLC) to identify the optimal conditions for separation. If your product is a solid, recrystallization from a carefully selected solvent or solvent system can also be a highly effective purification technique.[1][5]
Q5: Why is it critical to remove the residual palladium catalyst, and what are the best methods to do so?
A5: For applications in drug development and pharmaceuticals, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and stringent regulatory requirements.[4] Common methods for palladium removal include:
-
Filtration: Passing the reaction mixture through a pad of Celite can help remove heterogeneous palladium catalysts.[6]
-
Metal Scavengers: For homogeneous catalysts, specialized resins or functionalized silica gels, known as metal scavengers, can be used to bind the palladium, which can then be removed by filtration.[4][7][8]
-
Column Chromatography: Silica gel column chromatography can also be effective in separating the product from the palladium catalyst.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of products from reactions involving this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low recovery after aqueous workup | 1. Product is partially water-soluble. 2. Emulsion formation during extraction. | 1. Back-extract the aqueous layers with the organic solvent. 2. Add brine to the separatory funnel to break up emulsions. |
| Significant amount of homocoupling byproduct observed | 1. Presence of oxygen in the reaction.[2][4] 2. Use of a Pd(II) precatalyst which can promote homocoupling.[4] | 1. Ensure the reaction is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen).[4] 2. Consider using a Pd(0) catalyst source directly.[4] 3. For purification, meticulous column chromatography or recrystallization is required.[4] |
| Product appears as an oil and will not crystallize | 1. Presence of impurities inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[4] 2. If the product is an oil, purification by chromatography is the most appropriate method.[4] |
| Residual palladium remains after initial purification | 1. Inefficient removal by filtration or chromatography. | 1. Pass the product solution through a short plug of silica gel or Celite.[6] 2. Employ a metal scavenger resin.[7][8] |
| Boronic acid starting material is difficult to remove | 1. Incomplete conversion to boronate salt during basic wash. | 1. Increase the concentration or volume of the basic aqueous wash. 2. Perform multiple basic extractions. |
Data Presentation: Comparison of Purification Techniques
The following table summarizes the typical efficiencies of common purification techniques for the removal of key impurities from Suzuki-Miyaura coupling reactions.
| Purification Technique | Target Impurity | Typical Removal Efficiency (%) | Notes |
| Aqueous Wash (Water/Brine) | Inorganic Salts | >95% | Standard first step in workup.[4] |
| Aqueous Wash (Basic) | Unreacted Boronic Acid | 80-95% | Converts boronic acid to a water-soluble salt.[4] |
| Flash Column Chromatography | Homocoupled Byproducts, Unreacted Aryl Halide | 70-99% | Efficiency is highly dependent on the polarity difference between compounds and the optimization of the solvent system.[4] |
| Recrystallization | Homocoupled Byproducts, Isomeric Impurities | 85-99% | Effective for solid products with good crystallization properties.[5] |
| Celite Filtration | Heterogeneous Palladium | 70-90% | A simple and quick method for removing solid-supported catalysts.[6] |
| Metal Scavengers | Homogeneous Palladium | 90-99.9% | Can reduce palladium levels to ppm concentrations.[7][8] |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.[5]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).[5]
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, pre-adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column.[1]
-
Elution: Begin eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[1]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the crude solid product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.[5]
Visualizations
Caption: General purification workflow for products of Suzuki-Miyaura reactions.
Caption: Troubleshooting logic for purification based on impurity identification.
References
removing palladium catalyst from 4-Isopropoxy-3-methylphenylboronic acid reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of palladium catalysts from reactions involving 4-Isopropoxy-3-methylphenylboronic acid.
Troubleshooting Guide
Encountering issues with residual palladium can be a common challenge. This guide will help you diagnose and resolve potential problems during the purification process.
| Problem | Potential Cause | Recommended Solution |
| High levels of residual palladium after filtration. | The palladium species is soluble and passing through the filter.[1] | Switch to a method suitable for removing soluble palladium, such as using a palladium scavenger or performing column chromatography.[1] Consider adding an anti-solvent to precipitate the palladium before filtration.[1] |
| The filter medium is not fine enough. | Use a finer porosity filter, such as a 0.45 µm PTFE membrane filter, or use a Celite pad for filtration.[1] | |
| Palladium scavenger is not effective. | The incorrect type of scavenger is being used for the palladium's oxidation state. | Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[1] It may be necessary to screen several different scavengers to find the most effective one.[1] |
| Insufficient amount of scavenger or inadequate reaction time. | Increase the amount of scavenger used or prolong the reaction time.[1] | |
| Product loss during purification. | The product is adsorbing to the activated carbon or scavenger. | Reduce the amount of adsorbent or scavenger used.[1] After filtration, wash the adsorbent/scavenger with a small amount of fresh solvent to recover any bound product.[1] |
| Formation of palladium black. | The palladium catalyst is unstable under the reaction conditions.[2] | Ensure the reaction is thoroughly degassed to remove oxygen, which can cause catalyst decomposition.[2] Consider screening different ligands that may offer better stability to the palladium catalyst.[2] |
Logical Flow for Troubleshooting Palladium Removal
Caption: Troubleshooting logic for high residual palladium.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from reactions involving this compound?
A1: Common methods for palladium removal include:
-
Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C).[1]
-
Adsorption: Using materials such as activated carbon or silica gel to adsorb the palladium.[1]
-
Scavenging: Employing solid-supported reagents with functional groups that selectively bind to palladium.[1][3] Thiol-functionalized silica is a popular choice.[3]
-
Chromatography: Passing the reaction mixture through a silica gel column can effectively remove palladium residues.[1]
-
Crystallization: This can be a powerful purification step to reduce palladium levels in the final product.[4]
Q2: How do I choose the best palladium removal method for my specific reaction?
A2: The optimal method depends on several factors:
-
Form of Palladium: For heterogeneous catalysts (e.g., Pd/C), filtration is the initial method of choice. For homogeneous catalysts that result in soluble palladium species, scavenging or chromatography is more appropriate.[1]
-
Solvent System: The polarity of your solvent can impact the effectiveness of scavengers and the solubility of palladium species.[1]
-
Nature of the Product: The stability and polarity of your product will influence the feasibility of methods like chromatography and the choice of solvents.[1]
Q3: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities in APIs.[5] For platinum group metals, including palladium, the limit is often around 5-10 ppm in the final drug substance.[4][6] It is essential to consult the latest ICH Q3D guidelines for specific limits.
Q4: How can I quantify the amount of residual palladium in my product?
A4: Accurate quantification of residual palladium is crucial. The standard and most sensitive methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) [4]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES)
-
Atomic Absorption Spectroscopy (AAS)
For more rapid, in-process checks, fluorescent detection kits are also available.[4]
Quantitative Data on Palladium Scavenger Performance
The efficiency of palladium removal can vary significantly between different methods. The table below provides a comparison of common techniques.
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Reference |
| Activated Carbon | ~2400 | >100 | - | [3] |
| Polymer-based Scavenger | ~2400 | >100 | - | [3] |
| SiliaMetS® Thiol | 2400 | ≤ 16 | >99.3 | [3] |
| SiliaMetS® Thiourea | 2400 | ≤ 16 | >99.3 | [3] |
| Carboxen® 564 | 1250 | 12 | 99.0 | [6] |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration through Celite
This protocol is suitable for removing insoluble palladium catalysts, such as palladium on carbon (Pd/C).
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm layer of Celite and gently press down to create a compact bed.[1]
-
Dilute the Reaction Mixture: Dilute your reaction mixture with a suitable solvent to reduce its viscosity.[1]
-
Filter the Mixture: Slowly pour the diluted mixture onto the center of the Celite bed and apply a gentle vacuum.[1]
-
Wash the Pad: Wash the Celite pad with fresh solvent to ensure complete recovery of your product.[1]
-
Collect the Filtrate: The filtrate contains your product, free from the heterogeneous palladium catalyst.[1]
Experimental Workflow for Filtration
Caption: Workflow for palladium removal by filtration.
Protocol 2: Removal of Soluble Palladium using a Solid-Supported Scavenger
This protocol is effective for removing soluble palladium species.
-
Select the Scavenger: Choose a scavenger that is appropriate for the suspected oxidation state of the palladium and is compatible with your solvent system.[1] Thiol-based scavengers are a good starting point.[3]
-
Add Scavenger to the Mixture: Add the recommended amount of the solid-supported scavenger to your reaction mixture.[1]
-
Stir the Mixture: Stir the mixture at room temperature or with gentle heating for a specified period, as recommended by the manufacturer or determined experimentally.
-
Filter off the Scavenger: Remove the solid scavenger by filtration through a simple filter paper or a small plug of Celite.[1]
-
Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates to obtain your purified product.[1]
Experimental Workflow for Scavenging
Caption: Workflow for palladium removal using a scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. silicycle.com [silicycle.com]
- 4. arborassays.com [arborassays.com]
- 5. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 4-Isopropoxy-3-methylphenylboronic acid in Suzuki Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Suzuki coupling reactions involving 4-Isopropoxy-3-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki coupling?
The primary side reactions encountered with this compound are protodeboronation and homocoupling .
-
Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom, which results in the formation of 2-isopropoxy-1-methylbenzene. This side reaction is often promoted by aqueous basic conditions and elevated temperatures.[1] The electron-donating nature of the isopropoxy and methyl groups can make the boronic acid more susceptible to this reaction.
-
Homocoupling: This reaction leads to the formation of a symmetrical biaryl, 5,5'-diisopropoxy-4,4'-dimethyl-1,1'-biphenyl, from the coupling of two molecules of the boronic acid.[2][3][4] The presence of oxygen in the reaction mixture is a major contributor to homocoupling.[5][6]
Q2: How do the isopropoxy and methyl substituents on the phenyl ring affect the Suzuki coupling reaction?
The substituents on this compound introduce both electronic and steric effects that can influence the reaction outcome:
-
Electronic Effects: The isopropoxy group is strongly electron-donating, and the methyl group is weakly electron-donating. Together, they increase the electron density on the phenyl ring. This can enhance the rate of transmetalation, a key step in the Suzuki coupling catalytic cycle. However, this increased electron density can also make the boronic acid more prone to protodeboronation.
-
Steric Effects: The ortho-methyl group introduces some steric hindrance around the boronic acid functional group.[7] While not excessively bulky, this can slow down the rate of transmetalation, potentially leading to lower yields or requiring more forcing reaction conditions. The isopropoxy group, being larger than a methoxy group, also contributes to the overall steric bulk.
Q3: My reaction is showing low yield of the desired cross-coupled product. What are the initial troubleshooting steps?
Low yields are a common issue and can often be resolved by systematically evaluating the reaction parameters.[5] Start by considering the following:
-
Catalyst and Ligand: Ensure the palladium catalyst and phosphine ligand are active and appropriate for the sterically hindered and electron-rich nature of the boronic acid.
-
Base Selection: The choice and amount of base are critical. Weaker bases might not be effective, while overly strong bases can promote side reactions.
-
Solvent and Temperature: The reaction may require higher temperatures to overcome the steric hindrance, necessitating the use of a high-boiling point solvent.
-
Reaction Atmosphere: Ensure the reaction is performed under an inert atmosphere to minimize oxygen, which can lead to homocoupling and catalyst degradation.[5][6]
Troubleshooting Guides
Problem 1: Significant Formation of Homocoupling Byproduct
If you are observing a significant amount of 5,5'-diisopropoxy-4,4'-dimethyl-1,1'-biphenyl, it is likely due to excessive oxygen in your reaction.
| Potential Cause | Recommended Solution |
| Inadequate degassing of solvents and reaction vessel. | Thoroughly degas all solvents (including water if used) by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method. Ensure the reaction vessel is properly flushed with an inert gas.[5][6] |
| Use of a Pd(II) precatalyst that is inefficiently reduced to the active Pd(0) species. | Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed, air-stable Pd(0) precatalyst. If using a Pd(II) source, ensure conditions are optimal for its reduction.[4] |
| Suboptimal ligand choice. | Employ bulky, electron-rich phosphine ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) which can favor the desired cross-coupling pathway over homocoupling.[5] |
Problem 2: Predominant Formation of Protodeboronation Product
The formation of 2-isopropoxy-1-methylbenzene indicates that protodeboronation is a major competing reaction.
| Potential Cause | Recommended Solution |
| Harsh reaction conditions (high temperature, prolonged reaction time). | Attempt the reaction at a lower temperature or for a shorter duration. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time.[8] |
| Inappropriate base. | Use a milder base such as K₂CO₃ or CsF. In some cases, using anhydrous conditions with a non-hydroxide base can suppress protodeboronation. |
| Presence of excess water. | While some water can be beneficial, an excess can promote protodeboronation. Try reducing the amount of water in the solvent system or using anhydrous solvents. |
| Instability of the boronic acid. | Convert the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt. These derivatives can release the boronic acid slowly in situ, minimizing its decomposition. |
Problem 3: Low or No Conversion of Starting Materials
If the reaction is not proceeding, it is likely due to issues with the catalytic cycle, often related to the steric hindrance of the boronic acid.
| Potential Cause | Recommended Solution |
| Insufficiently active catalyst system for the sterically hindered substrate. | Use a catalyst system known to be effective for sterically demanding couplings. This often involves bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[5][9][10] |
| The transmetalation step is too slow due to steric hindrance. | Employ a stronger base like K₃PO₄ or Cs₂CO₃ to facilitate the activation of the boronic acid for transmetalation. Increasing the reaction temperature can also help overcome the activation barrier.[5] |
| Poor solubility of reactants or catalyst. | Choose a solvent system in which all components are soluble at the reaction temperature. Common choices for Suzuki couplings include dioxane, toluene, and DMF. |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol provides a starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if using a separate ligand, e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the this compound, aryl halide, palladium catalyst, ligand (if applicable), and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
To better understand the processes occurring during the Suzuki coupling of this compound, the following diagrams illustrate the main reaction pathway and the key side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Competing reaction pathways for this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
impact of water on 4-Isopropoxy-3-methylphenylboronic acid stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Isopropoxy-3-methylphenylboronic acid, particularly concerning the impact of water. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For optimal stability and to ensure the maximum recovery of the product, it is recommended to store this compound at -20°C.[1][2] Before use, it is also advisable to centrifuge the original vial prior to removing the cap to collect all the material at the bottom.[1][2]
Q2: My recent Suzuki-Miyaura coupling reaction using this compound resulted in a low yield of the desired product and a significant amount of a byproduct which I suspect is the protodeboronated arene. What could be the cause?
A2: A common issue leading to low yields in Suzuki-Miyaura coupling reactions is the degradation of the boronic acid, a process known as protodeboronation.[3][4] In this reaction, the boronic acid group is replaced by a hydrogen atom, leading to the formation of the corresponding arene (in this case, 2-isopropoxy-1-methylbenzene). This degradation is often accelerated in aqueous and basic conditions, which are typical for Suzuki-Miyaura couplings.[3][4]
Q3: How does water affect the stability of this compound?
A3: Water can facilitate the protodeboronation of arylboronic acids, including this compound. The general mechanism involves the reaction of the arylboronic acid with water to yield the corresponding arene and boric acid: Ar–B(OH)₂ + H₂O → ArH + B(OH)₃.[3] The rate of this degradation is highly dependent on the pH of the aqueous medium.
Q4: At what pH is this compound most stable in aqueous solutions?
Q5: Are there any alternatives to using the boronic acid directly to improve stability in my reaction?
A5: Yes, using a boronic ester, such as a pinacol ester, can significantly enhance stability and shelf-life.[3] Boronic esters are generally more resistant to protodeboronation under basic cross-coupling conditions.[3] The ester can be prepared from the boronic acid or synthesized directly.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Low or no conversion of the boronic acid in a coupling reaction.
| Possible Cause | Recommended Solution |
| Degradation of the boronic acid prior to or during the reaction. | - Ensure the boronic acid has been stored properly at -20°C. - Minimize the time the boronic acid is exposed to aqueous and basic conditions before the addition of the catalyst. - Consider using a boronic ester derivative for increased stability.[3] |
| Incorrect reaction pH. | - For reactions sensitive to boronic acid stability, aim to maintain the pH as close to neutral as possible, or slightly acidic if the reaction allows. For some arylboronic acids, the slowest decomposition is observed around pH 5.[4] |
| Presence of oxidizing agents. | - Carefully degas all solvents and reagents to remove dissolved oxygen, which can contribute to oxidative degradation pathways. |
Issue 2: Formation of a significant amount of the protodeboronated byproduct.
| Possible Cause | Recommended Solution |
| Prolonged reaction time in aqueous base. | - Optimize the reaction time to achieve a balance between product formation and boronic acid degradation. - Consider a slower, controlled addition of the base to the reaction mixture. |
| High reaction temperature. | - Attempt the reaction at a lower temperature, even if it requires a longer reaction time, to minimize the rate of protodeboronation. |
| Substituent effects. | - The isopropoxy and methyl groups on the phenyl ring are electron-donating, which can influence the rate of protodeboronation. While specific data for this compound is limited, be aware that substituent patterns play a role in stability.[3] |
Quantitative Data on Stability
The following table summarizes representative data on the degradation of this compound in an aqueous solution at different pH values over time at 50°C. This data is illustrative and based on the known behavior of similar arylboronic acids.
| pH | Time (hours) | % Degradation (Protodeboronation) |
| 3 | 2 | 15% |
| 3 | 6 | 40% |
| 5 | 2 | < 5% |
| 5 | 6 | 8% |
| 7 | 2 | 10% |
| 7 | 6 | 25% |
| 9 | 2 | 30% |
| 9 | 6 | 65% |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffers
Objective: To determine the rate of protodeboronation of this compound at different pH values.
Materials:
-
This compound
-
Aqueous buffers (pH 3, 5, 7, 9)
-
Acetonitrile (ACN)
-
Internal standard (e.g., naphthalene)
-
HPLC or UPLC system with a C18 column and UV detector
-
Thermostated reaction vials
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in acetonitrile. Prepare a 1 mg/mL stock solution of the internal standard in acetonitrile.
-
Reaction Setup: In separate thermostated vials at 50°C, add a known volume of the boronic acid stock solution to each of the aqueous buffers to achieve a final concentration of 0.1 mg/mL.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each reaction vial.
-
Quenching and Sample Preparation: Immediately quench the reaction by adding the aliquot to a vial containing a known volume of the internal standard solution in acetonitrile. This will stop the degradation and prepare the sample for analysis.
-
HPLC/UPLC Analysis: Analyze the samples by reverse-phase HPLC or UPLC. The mobile phase can be a gradient of acetonitrile and water with 0.1% formic acid. Monitor the disappearance of the this compound peak and the appearance of the 2-isopropoxy-1-methylbenzene peak (the protodeboronated product).
-
Data Analysis: Quantify the amount of remaining boronic acid at each time point relative to the internal standard. Calculate the percentage of degradation over time for each pH condition.
Visualizations
Caption: Troubleshooting workflow for low yield experiments.
References
Technical Support Center: Catalyst Deactivation in 4-Isopropoxy-3-methylphenylboronic Acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving 4-isopropoxy-3-methylphenylboronic acid. This sterically hindered and electron-rich boronic acid presents unique challenges that can lead to low yields and reaction failures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate in Suzuki-Miyaura couplings?
A1: This boronic acid possesses two characteristics that complicate the Suzuki-Miyaura reaction. Firstly, the presence of a methyl group ortho to the boronic acid and an adjacent isopropoxy group creates significant steric hindrance. This bulkiness can slow down key steps in the catalytic cycle, particularly transmetalation and reductive elimination. Secondly, the electron-donating nature of the isopropoxy group increases the electron density on the aromatic ring, which can also affect the rate of transmetalation.
Q2: What are the most common signs of catalyst deactivation in my reaction?
A2: The most common indicators of catalyst deactivation include:
-
Low or no product yield: Despite allowing for sufficient reaction time, the starting materials remain largely unconsumed.
-
Stalled reaction: The reaction proceeds initially but stops before reaching completion, as observed through monitoring by TLC, GC-MS, or LC-MS.
-
Formation of black precipitate (Palladium Black): The reaction mixture turns black, indicating the agglomeration of the palladium catalyst into an inactive, elemental form.[1]
-
Significant side product formation: The appearance of significant amounts of homocoupled boronic acid or protodeboronation product (1-isopropoxy-2-methylbenzene) suggests that the desired cross-coupling pathway is being outcompeted by side reactions often associated with catalyst deactivation.
Q3: What is protodeboronation and why is it a problem with this specific boronic acid?
A3: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source, such as water or alcohol solvents.[2] Electron-rich boronic acids, like this compound, are particularly susceptible to this process, which is often catalyzed by the base used in the reaction. This side reaction consumes the boronic acid, reducing the potential yield of the desired cross-coupled product.
Q4: Can the choice of palladium precursor affect catalyst stability?
A4: Yes, the choice of palladium precursor is important. While Pd(II) sources like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) species. This reduction step can sometimes lead to the formation of palladium black if it is not efficient.[3] Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or modern pre-catalysts that are designed for slow and controlled release of the active Pd(0) can often improve reaction outcomes.
Troubleshooting Guide
Issue 1: Low to No Product Yield with Intact Starting Materials
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | 1. Use a fresh batch of palladium catalyst and ligand. 2. Switch to a more robust, air-stable pre-catalyst (e.g., a palladacycle). | Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture, leading to deactivation upon storage. Pre-catalysts are often more stable and ensure a consistent generation of the active catalytic species. |
| Inefficient Oxidative Addition | 1. If using an aryl chloride, switch to the corresponding aryl bromide or iodide. 2. Increase the reaction temperature in 10-20°C increments. | The reactivity of aryl halides in the oxidative addition step follows the trend I > Br > Cl. Increasing the temperature can provide the necessary energy to overcome the activation barrier for this step.[4] |
| Steric Hindrance Impeding Catalysis | 1. Screen bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). | Bulky ligands can promote both the oxidative addition and the reductive elimination steps, which are often hindered with sterically demanding substrates.[5] |
Issue 2: Reaction Stalls and/or Palladium Black Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Oxygen Contamination | 1. Ensure all solvents are thoroughly degassed before use (e.g., by sparging with an inert gas like argon or nitrogen for 15-30 minutes). 2. Assemble the reaction under a positive pressure of an inert gas. | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black.[1] |
| Ligand Degradation | 1. Use a more robust ligand that is less prone to thermal or oxidative degradation. 2. In some cases, a slight excess of the ligand can be beneficial. | Phosphine ligands can be oxidized or otherwise degrade at elevated temperatures, leading to the precipitation of palladium black. |
| Unstable Catalytic Intermediate | 1. Screen different solvent systems. A less polar solvent may stabilize the catalyst. 2. Lower the reaction temperature and increase the reaction time. | The stability of catalytic intermediates is highly dependent on the solvent environment. High temperatures can accelerate decomposition pathways. |
Issue 3: Significant Protodeboronation Side Product
| Potential Cause | Troubleshooting Step | Rationale |
| Base-Promoted Protodeboronation | 1. Switch to a milder base. For example, if using a strong base like NaOH, try K₂CO₃ or K₃PO₄. 2. Use anhydrous conditions. Ensure solvents and reagents are dry. | Strong bases in the presence of water can accelerate the rate of protodeboronation.[2] Removing the proton source (water) can significantly suppress this side reaction. |
| Slow Transmetalation | 1. Convert the boronic acid to its corresponding boronate ester (e.g., a pinacol ester). | Boronate esters can be more stable under the reaction conditions and may exhibit different reactivity in the transmetalation step. Their slow hydrolysis in situ can maintain a low concentration of the active boronic acid, minimizing side reactions.[2][3] |
Quantitative Data Summary
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | PPh₃ (2) | K₃PO₄ (2) | Toluene | 110 | 12 | <10 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 110 | 12 | 85 |
| 3 | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2) | Toluene | 110 | 12 | 92 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Toluene | 110 | 12 | 95 |
| 5 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Dioxane | 110 | 12 | 89 |
Data is illustrative and based on trends reported for sterically hindered Suzuki-Miyaura couplings.[6][7]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol outlines a method for screening different palladium catalysts and ligands for the coupling of this compound with an aryl halide.
-
Preparation of Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Base (e.g., K₃PO₄, 2.0 equiv), finely ground.
-
Degassed solvent (e.g., Toluene/H₂O 10:1, 0.2 M concentration with respect to the aryl halide).
-
-
Reaction Setup:
-
To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
In a separate vial, prepare a stock solution of the palladium pre-catalyst and ligand in the degassed solvent.
-
Add the catalyst/ligand solution to the reaction vial via syringe.
-
Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Testing for Boronic Acid Stability (Protodeboronation)
This protocol helps determine the stability of this compound under the reaction conditions in the absence of the aryl halide.
-
Reaction Setup:
-
To a reaction vial, add this compound (1.0 equiv), the chosen base (2.0 equiv), and an internal standard (e.g., dodecane).
-
Add the degassed solvent system.
-
Heat the mixture to the intended reaction temperature.
-
-
Analysis:
-
Take aliquots from the reaction mixture at different time points (e.g., 0h, 1h, 4h, 12h).
-
Quench the aliquots with a dilute acidic solution.
-
Extract with an organic solvent and analyze by GC-MS or ¹H NMR to quantify the amount of remaining boronic acid relative to the internal standard and to detect the formation of the protodeboronation product (1-isopropoxy-2-methylbenzene).
-
Visualizations
Caption: Common catalyst deactivation pathways in the Suzuki-Miyaura catalytic cycle.
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura couplings.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 4-Isopropoxy-3-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Isopropoxy-3-methylphenylboronic acid and other substituted phenylboronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical, as substituents on the phenyl ring significantly influence reactivity, and ultimately, the yield and efficiency of the reaction.
Performance Comparison of Substituted Phenylboronic Acids
The electronic and steric properties of substituents on the phenylboronic acid play a crucial role in the outcome of the Suzuki-Miyaura coupling. This compound possesses both an electron-donating isopropoxy group and a weakly electron-donating methyl group. The isopropoxy group, being an alkoxy group, is expected to increase the nucleophilicity of the boronic acid, which can facilitate the rate-determining transmetalation step in the catalytic cycle. The methyl group at the meta-position to the boronic acid has a minor electronic influence but can exert some steric effects.
The following table provides an illustrative comparison of the expected performance of this compound against other phenylboronic acids with varying electronic and steric properties in a typical Suzuki-Miyaura coupling with an aryl bromide.
Disclaimer: The data presented in this table is illustrative and compiled from established principles of physical organic chemistry and data from various sources. Direct head-to-head comparative studies under identical conditions are limited. The expected yield is a qualitative measure to guide reagent selection.
| Phenylboronic Acid Derivative | Substituent Effects | Expected Yield | Notes |
| This compound | Electron-donating (isopropoxy), Weakly electron-donating (methyl) | High | The strong electron-donating nature of the isopropoxy group is expected to enhance reactivity. The meta-methyl group has minimal steric hindrance. |
| Phenylboronic acid | Unsubstituted (neutral) | Good | Serves as a baseline for comparison. |
| 4-Methoxyphenylboronic acid | Electron-donating (methoxy) | High | Similar to the isopropoxy group, the methoxy group activates the boronic acid for transmetalation, generally leading to high yields.[1] |
| 4-Tolylboronic acid | Weakly electron-donating (methyl) | Good to High | The methyl group provides a slight activating effect, often resulting in good yields. |
| 4-Chlorophenylboronic acid | Weakly electron-withdrawing (chloro) | Moderate to Good | Electron-withdrawing groups can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step. |
| 4-Nitrophenylboronic acid | Strongly electron-withdrawing (nitro) | Moderate | The strong deactivating effect of the nitro group can significantly reduce the reaction rate and yield.[1] |
| 2-Methylphenylboronic acid | Weakly electron-donating (methyl), Sterically hindering (ortho) | Moderate | The ortho-methyl group can sterically hinder the approach to the palladium center, which may lower the reaction yield despite its activating electronic effect.[1] |
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (e.g., this compound) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the substituted phenylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.
-
Add the palladium catalyst to the flask under a positive flow of the inert gas.
-
Add the degassed solvent to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualization
The following diagrams illustrate the key mechanistic pathway and a general workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
comparative study of boronic acids in Suzuki-Miyaura reaction
A Comparative Guide to Boronic Acids in the Suzuki-Miyaura Reaction
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the organoboron reagent is a critical factor that dictates the efficiency, substrate scope, and overall success of this powerful carbon-carbon bond-forming reaction. This guide provides an objective comparison of the performance of various boronic acids and their derivatives, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic applications.
The Trade-Off: Reactivity vs. Stability
The central theme in comparing boronic acid derivatives is the balance between reactivity and stability. Generally, boronic acids are the most reactive species in the Suzuki-Miyaura reaction, often leading to faster reaction times.[1] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of lower stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can impact their shelf life and reduce reaction yields.[1][2]
Conversely, derivatives such as boronate esters (e.g., pinacol esters) and organotrifluoroborates offer significantly enhanced stability.[1][3] They are often crystalline solids that are easier to handle, purify, and store for extended periods.[1] This stability is advantageous in multi-step syntheses and for compounds that are prone to decomposition. The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[1]
Quantitative Performance Comparison
The following tables summarize quantitative data from various studies, comparing the performance of different boronic acid derivatives in the Suzuki-Miyaura reaction.
Table 1: Relative Rates of Transmetalation for Various Boron Reagents
This table compares the relative rates of the transmetalation step for different boron reagents, which is often the rate-determining step of the catalytic cycle.
| Entry | Boron Reagent | Pretransmetalation Intermediate | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | 4-Fluorophenylboronic acid | Observed | 5.78 ± 0.13 | 1.0 |
| 2 | 4-Fluorophenylboronic acid pinacol ester | Not Observed | - | Slower |
| 3 | 4-Fluorophenylboronic acid glycol ester | Observed | 133 ± 10 | ~23 |
| 4 | 4-Fluorophenylboronic acid dimethyl ester | Observed | 121 ± 1 | ~21 |
| 5 | Boroxine | Not Observed | 539 ± 7 | ~93 |
Data adapted from kinetic studies on the transmetalation step. The pinacol ester showed a sigmoidal kinetic profile, precluding the determination of a first-order rate constant, but the reaction was observed to be slower than with the corresponding boronic acid.[4]
Table 2: Comparison of Reaction Yields with Electronically Varied Arylboronic Acids
The electronic nature of substituents on the arylboronic acid significantly influences the reaction yield. Electron-donating groups generally enhance the reaction rate and yield.[5]
| Entry | Arylboronic Acid | Substituent | Aryl Halide | Yield (%) |
| 1 | Phenylboronic acid | -H | 4-Bromoanisole | 95 |
| 2 | 4-Methoxyphenylboronic acid | -OCH₃ (Donating) | 4-Bromoanisole | 98 |
| 3 | 4-Methylphenylboronic acid | -CH₃ (Donating) | 4-Bromoanisole | 96 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | -CF₃ (Withdrawing) | 4-Bromoanisole | 85 |
| 5 | 4-Nitrophenylboronic acid | -NO₂ (Withdrawing) | 4-Bromoanisole | 78 |
Yields are representative and can vary based on specific reaction conditions.[5]
Table 3: General Performance Comparison of Boronic Acid Derivatives
This table provides a qualitative and quantitative overview of the general characteristics and performance of common boronic acid derivatives.
| Parameter | Boronic Acids | Boronate Esters (Pinacol) | Organotrifluoroborates |
| Reactivity | High | Moderate to High | Moderate |
| Stability | Low to Moderate | High | High |
| Handling | Can be difficult | Easy | Easy |
| Purification | Challenging | Straightforward | Straightforward |
| Side Reactions | Prone to protodeboronation and oxidation | Less prone to side reactions | Resistant to protodeboronation |
| Reaction Time | Generally shorter | Can be longer | Generally longer |
| Yield | Potentially high but can be compromised by decomposition | Often more reproducible and can provide higher isolated yields | Good to excellent yields |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the objective comparison of different boronic acids. Below is a representative protocol for a comparative study.
General Experimental Protocol for Comparative Suzuki-Miyaura Reactions:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or derivative (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, the boronic acid or derivative, the palladium catalyst, and the base.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion (or at a set time point for kinetic comparison), cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Determine the isolated yield and characterize the product by NMR and mass spectrometry.
For a rigorous comparison, it is essential to keep all other reaction parameters (catalyst, base, solvent, temperature, and concentration) constant while only varying the boronic acid reagent.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Comparing Boronic Acids
Caption: Workflow for comparing boronic acid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of 4-Isopropoxy- and 4-Methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of target molecules. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, the electronic and steric properties of the boronic acid partner can significantly influence reaction yields and kinetics. This guide provides a comparative overview of two commonly utilized reagents: 4-isopropoxyphenylboronic acid and 4-methoxyphenylboronic acid.
Theoretical Comparison: Electronic and Steric Effects
Both 4-isopropoxyphenylboronic acid and 4-methoxyphenylboronic acid feature an electron-donating alkoxy group at the para position of the phenyl ring. Electron-donating groups are generally understood to enhance the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle, which can lead to higher reaction yields. This is attributed to the increased electron density on the boronic acid's aryl ring, facilitating the transfer of the aryl group to the palladium center.
The primary difference between the two compounds lies in the steric bulk of the alkoxy substituent: the isopropoxy group is larger than the methoxy group. This increased steric hindrance in 4-isopropoxyphenylboronic acid could potentially influence the rate of reaction. While moderate steric bulk can sometimes be beneficial in promoting reductive elimination (the final step of the catalytic cycle), excessive steric hindrance may impede the approach of the coupling partners to the palladium catalyst, potentially leading to lower yields compared to its less hindered counterpart.
Therefore, a trade-off between the electronic and steric effects is expected. While both are activated towards the Suzuki-Miyaura coupling due to their electron-donating nature, the larger steric profile of the isopropoxy group may lead to slightly lower yields compared to the methoxy-substituted analog in certain sterically demanding coupling reactions. However, for many applications, the difference in yield may be negligible, and the choice of reagent may be dictated by other factors such as commercial availability, cost, or the specific structural requirements of the target molecule.
Data Presentation
As no direct experimental comparison was found in the literature, the following table provides a summary of the key properties of the two boronic acids.
| Property | 4-Isopropoxyphenylboronic Acid | 4-Methoxyphenylboronic Acid |
| Molecular Formula | C₉H₁₃BO₃ | C₇H₉BO₃ |
| Molecular Weight | 180.01 g/mol | 151.96 g/mol |
| Appearance | White to off-white powder | White to off-white solid |
| Electronic Effect | Electron-donating | Electron-donating |
| Steric Hindrance | Moderate | Low |
Experimental Protocols
To facilitate a direct comparison of the yields of 4-isopropoxy- and 4-methoxyphenylboronic acid, a standardized Suzuki-Miyaura cross-coupling reaction can be performed. Below is a representative experimental protocol that can be adapted for this purpose.
General Procedure for a Comparative Suzuki-Miyaura Coupling Reaction
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
4-Isopropoxyphenylboronic acid (1.2 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 mmol)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1 v/v/v, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the respective boronic acid (either 4-isopropoxy- or 4-methoxyphenylboronic acid), the palladium catalyst, and the base.
-
The flask is evacuated and backfilled with an inert gas three times.
-
The degassed solvent mixture is then added to the flask via syringe.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
-
The yield of the purified product is calculated for each reaction to provide a direct comparison.
Visualization of Key Processes
To better understand the underlying principles of the Suzuki-Miyaura coupling and the experimental workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a comparative Suzuki-Miyaura coupling experiment.
The Influence of Electronics: A Comparative Guide to Substituent Effects on Phenylboronic Acid Reactivity
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of phenylboronic acids is critical for the efficient synthesis of complex molecules. The electronic properties of substituents on the phenyl ring play a pivotal role in modulating the acidity and reaction kinetics of these versatile reagents, particularly in widely used transformations like the Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative analysis of these electronic effects, supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding and practical application of these principles.
Quantitative Analysis of Substituent Electronic Effects
The electronic influence of a substituent on a phenylboronic acid is quantitatively captured by two key parameters: its effect on the acidity of the boronic acid (pKa) and its impact on the rate of reaction in processes like the Suzuki-Miyaura coupling. Generally, electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron center, leading to a lower pKa and often a faster rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. Conversely, electron-donating groups (EDGs) decrease acidity (higher pKa) and can slow down the reaction rate.
Comparative pKa Values of Substituted Phenylboronic Acids
The acidity of a phenylboronic acid is a direct measure of the electronic environment of the boron atom. The following table summarizes the experimental pKa values for a series of para-substituted phenylboronic acids, correlated with their respective Hammett constants (σp), which quantify the electronic effect of the substituent.
| Substituent (p-X) | Hammett Constant (σp) | pKa |
| -OCH₃ | -0.27 | 9.25 |
| -CH₃ | -0.17 | 9.00 |
| -H | 0.00 | 8.83 |
| -Cl | 0.23 | 8.35 |
| -Br | 0.23 | 8.32 |
| -CHO | 0.42 | 7.84 |
| -CN | 0.66 | 7.82 |
| -NO₂ | 0.78 | 7.30 |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).
Impact on Suzuki-Miyaura Cross-Coupling Reactivity
A Hammett plot, which correlates the logarithm of the relative reaction rate (log(k/k₀)) with the Hammett constant (σ), can be used to visualize this relationship. For the Suzuki-Miyaura reaction, a positive slope (ρ > 0) is typically observed when varying the substituent on the phenylboronic acid, indicating that the reaction is accelerated by electron-withdrawing groups.
Experimental Protocols
Potentiometric Determination of pKa for Substituted Phenylboronic Acids
This protocol outlines a standard method for determining the pKa of a substituted phenylboronic acid using potentiometric titration.
Materials and Equipment:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Jacketed titration vessel connected to a water bath for temperature control (e.g., 25 °C)
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
Standardized 0.1 M HCl solution
-
0.15 M KCl solution (to maintain constant ionic strength)
-
Substituted phenylboronic acid sample
-
Deionized water, purged with nitrogen to remove dissolved CO₂
Procedure:
-
Sample Preparation: Prepare a 1 mM solution of the substituted phenylboronic acid in deionized water. For a 20 mL titration volume, this would typically involve dissolving the appropriate amount of the boronic acid in the water.
-
Ionic Strength Adjustment: Add the required volume of 0.15 M KCl to the sample solution to maintain a constant ionic strength throughout the titration.
-
Acidification: Acidify the sample solution to a starting pH of approximately 2.0 by adding a small amount of 0.1 M HCl.
-
Titration: Titrate the acidic solution with the standardized 0.1 M NaOH solution. Add the titrant in small increments (e.g., 0.05 mL) and record the pH reading after each addition, ensuring the reading has stabilized.
-
Data Collection: Continue the titration until the pH reaches approximately 12.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. For more accurate results, the data can be analyzed using software that fits the titration curve to the appropriate Henderson-Hasselbalch equation.
-
Replication: Perform at least three independent titrations for each compound to ensure the reproducibility of the results.
Suzuki-Miyaura Cross-Coupling of a Substituted Phenylboronic Acid with an Aryl Halide
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction, which can be adapted to compare the reactivity of different substituted phenylboronic acids.
Materials and Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Heating mantle or oil bath with temperature control
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Aryl halide (e.g., 4-bromoanisole)
-
Substituted phenylboronic acid
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Deionized water (if using a biphasic system)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (e.g., 1-5 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of dioxane) and, if applicable, deionized water (e.g., 1 mL).
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) and determine the isolated yield.
Visualizing the Relationships and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
A Comparative Guide to Biphenyl Synthesis: Validating the Use of 4-Isopropoxy-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biphenyl scaffolds is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and functional materials. The choice of synthetic methodology can significantly impact yield, purity, and cost-effectiveness. This guide provides a comprehensive comparison of the Suzuki-Miyaura cross-coupling reaction, utilizing 4-Isopropoxy-3-methylphenylboronic acid, against other prominent cross-coupling alternatives for biphenyl synthesis.
The Suzuki-Miyaura Coupling: A Versatile and Robust Method
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This reaction involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[2]
The use of this compound as a coupling partner allows for the introduction of a specifically substituted phenyl moiety, a valuable building block in medicinal chemistry. The isopropoxy and methyl groups can influence the pharmacokinetic and pharmacodynamic properties of the final biphenyl product.
Advantages of the Suzuki-Miyaura Coupling:
-
Mild Reaction Conditions: The reaction is often tolerant of a wide range of functional groups, minimizing the need for protecting groups.[1]
-
Commercial Availability of Reagents: A vast array of boronic acids and palladium catalysts are commercially available, facilitating rapid optimization of reaction conditions.[3]
-
Low Toxicity of Boron Byproducts: The boron-containing byproducts are generally considered to be of low toxicity and are easily removed during workup.
Alternative Cross-Coupling Reactions for Biphenyl Synthesis
While the Suzuki-Miyaura coupling is a dominant methodology, several other palladium-catalyzed cross-coupling reactions serve as viable alternatives for biphenyl synthesis. These include the Stille, Negishi, and Heck reactions.
The Stille Coupling: This reaction utilizes organotin compounds (organostannanes) as the organometallic coupling partner.[4][5]
-
Key Features: Organostannanes are often stable and can be purified by chromatography. The reaction is tolerant of a wide variety of functional groups.
-
Drawbacks: The primary concern with the Stille coupling is the high toxicity of organotin compounds and their byproducts, which can be challenging to remove completely from the final product.[6]
The Negishi Coupling: This method employs organozinc reagents as the nucleophilic partner.[7]
-
Key Features: Organozinc reagents exhibit high reactivity, often leading to faster reaction times and higher yields, particularly for the formation of sterically hindered biphenyls.
-
Drawbacks: Organozinc reagents are typically moisture- and air-sensitive, requiring inert atmosphere techniques for their preparation and handling.
The Heck Reaction: Unlike the other methods that involve the coupling of two distinct aryl partners, the Heck reaction (also known as the Mizoroki-Heck reaction) typically involves the arylation of an alkene.[8] For the synthesis of biphenyls, this would typically involve the reaction of an aryl halide with styrene or a substituted styrene.[9]
-
Key Features: The Heck reaction is advantageous as it does not require the pre-formation of an organometallic reagent from one of the aryl partners.
-
Drawbacks: The scope of the Heck reaction for direct biphenyl synthesis is more limited compared to the other cross-coupling methods. It often requires higher reaction temperatures.[10]
Experimental Data Comparison
The following tables provide a summary of representative experimental data for the Suzuki-Miyaura coupling and its alternatives. Due to the limited availability of published data for the specific coupling of this compound across all compared methods, data for structurally similar substrates are presented to provide a comparative overview.
Table 1: Suzuki-Miyaura Coupling of Aryl Boronic Acids with Aryl Bromides
| Entry | Aryl Boronic Acid | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | |
| 2 | 4-Methylphenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | [3] |
| 3 | 2-Methylphenylboronic acid | 4-Bromotoluene | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane | 100 | 24 | 88 | [11] |
Table 2: Stille Coupling of Aryl Stannanes with Aryl Halides
| Entry | Aryl Stannane | Aryl Halide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Tributyl(phenyl)stannane | Iodobenzene | Pd(PPh₃)₄ (2) | Toluene | 100 | 16 | 95 | [12] |
| 2 | Tributyl(2-thienyl)stannane | 4-Bromoacetophenone | PdCl₂(PPh₃)₂ (2) | DMF | 80 | 3 | 91 | [5] |
| 3 | Trimethyl(4-methoxyphenyl)stannane | 1-Bromo-3-nitrobenzene | Pd₂(dba)₃ (1) / P(t-Bu)₃ (4) | Dioxane | 100 | 12 | 85 | [4] |
Table 3: Negishi Coupling of Aryl Zinc Reagents with Aryl Halides
| Entry | Aryl Zinc Reagent | Aryl Halide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylzinc chloride | 4-Iodotoluene | Pd(PPh₃)₄ (5) | THF | 65 | 2 | 96 | [7] |
| 2 | 4-Methoxyphenylzinc chloride | 1-Bromo-2-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | THF | RT | 18 | 92 | [13] |
| 3 | 2-Thienylzinc chloride | 4-Bromobenzonitrile | PdCl₂(dppf) (3) | THF | 65 | 4 | 89 | [14] |
Table 4: Heck Reaction of Aryl Halides with Styrenes
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 2 | 95 | [8] |
| 2 | 4-Bromoanisole | Styrene | Pd/C (0.1) | Na₂CO₃ | NMP | 150 | 3 | 98 | [9] |
| 3 | 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF/H₂O | 120 | 12 | 90 | [15] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
A mixture of the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 mmol) in a suitable solvent (e.g., toluene, dioxane, DMF, often with water as a co-solvent) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 2 to 24 hours.[1] After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by chromatography.
General Protocol for Stille Coupling:
An aryl halide (1.0 mmol), an organostannane (1.1 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) are dissolved in a degassed solvent (e.g., toluene, THF, DMF).[12] The mixture is heated under an inert atmosphere at 80-120 °C for 4 to 24 hours. After cooling, the reaction mixture is worked up, and the crude product is purified, often with a fluoride wash to remove tin byproducts.
General Protocol for Negishi Coupling:
The organozinc reagent is either purchased or prepared in situ from the corresponding aryl halide and activated zinc. In a separate flask, the aryl halide (1.0 mmol) and a palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) are dissolved in an anhydrous, degassed solvent (e.g., THF, dioxane) under an inert atmosphere. The organozinc solution (1.2 mmol) is then added, and the reaction is stirred at room temperature to 80 °C for 2 to 18 hours.[13] The reaction is quenched and worked up to isolate the product.
General Protocol for Heck Reaction:
An aryl halide (1.0 mmol), an alkene (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a base (e.g., Et₃N, K₂CO₃, 1.5-2.0 mmol), and often a phosphine ligand are combined in a suitable solvent (e.g., DMF, NMP, acetonitrile).[9] The mixture is degassed and heated under an inert atmosphere at 100-150 °C for 2 to 24 hours. After completion, the reaction is cooled, filtered to remove the base, and the product is isolated by extraction and purification.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows and catalytic cycles for the discussed biphenyl synthesis methods.
Conclusion
The Suzuki-Miyaura coupling stands out as a highly versatile and environmentally benign method for the synthesis of biphenyls using this compound. Its operational simplicity and tolerance of various functional groups make it a preferred choice in many synthetic applications. However, for specific substrates, particularly those that are sterically demanding or require rapid reaction times, the Negishi coupling may offer superior performance. The Stille coupling, while effective, is often avoided due to the toxicity of tin reagents. The Heck reaction provides an alternative pathway that circumvents the need for pre-synthesized organometallic reagents but is generally more limited in scope for direct biphenyl synthesis. The selection of the optimal method will ultimately depend on the specific target molecule, available starting materials, and desired process parameters.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for the Characterization of 4-Isopropoxy-3-methylphenylboronic Acid and its Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 4-Isopropoxy-3-methylphenylboronic acid and its derivatives. As a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, robust analytical methodologies are crucial for ensuring the identity, purity, and stability of this reagent and its subsequent products. This document outlines the principles, typical performance metrics, and detailed experimental protocols for a suite of analytical methods, offering a comparative framework to aid in technique selection and data interpretation.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an analytical technique is often a balance between the desired level of structural information, sensitivity, and sample throughput. The following tables summarize the typical quantitative performance of commonly employed methods for the characterization of arylboronic acids like this compound.
| Technique | Information Provided | Typical Performance | Advantages | Limitations |
| ¹H NMR | Proton environment, structural connectivity | High resolution, quantitative | Provides detailed structural information, non-destructive | Lower sensitivity compared to MS |
| ¹³C NMR | Carbon skeleton | High resolution | Unambiguous carbon environment information | Low natural abundance of ¹³C, requires longer acquisition times |
| ¹¹B NMR | Boron chemical environment | Moderate resolution | Direct probe of the boron atom, sensitive to coordination changes | Broader signals than ¹H NMR |
| HPLC-UV | Purity, quantification | LOD: ~1 µg/mL, LOQ: ~5 µg/mL | Robust, widely available, excellent for purity assessment | Requires a chromophore, limited structural information |
| LC-MS | Molecular weight, purity | LOD: ~0.1 µg/mL, LOQ: ~1.0 µg/mL[1] | High sensitivity and selectivity, provides molecular weight confirmation | Matrix effects can suppress ionization, requires volatile mobile phases |
| GC-MS | Molecular weight of volatile derivatives | High sensitivity | Excellent separation for volatile compounds | Requires derivatization for non-volatile boronic acids |
| FT-IR | Functional groups | Qualitative | Fast, non-destructive, provides information on key functional groups | Limited structural detail, not ideal for complex mixtures |
| X-ray Cryst. | 3D molecular structure | Atomic resolution | Unambiguous determination of solid-state structure | Requires a suitable single crystal, can be time-consuming |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Typical Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~7.6-7.8 ppm (m, 2H, Ar-H ortho to B(OH)₂).
-
~6.8-7.0 ppm (d, 1H, Ar-H ortho to O-iPr).
-
~4.5-4.7 ppm (septet, 1H, -OCH(CH₃)₂).
-
~2.2-2.4 ppm (s, 3H, Ar-CH₃).
-
~1.3-1.4 ppm (d, 6H, -OCH(CH₃)₂).
-
~5.0-6.0 ppm (br s, 2H, -B(OH)₂).
-
2. ¹³C NMR Spectroscopy
-
Sample Preparation: As for ¹H NMR, but with a higher concentration (20-50 mg).
-
Instrumentation: A 100 MHz or higher field NMR spectrometer.
-
Typical Parameters:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2-5 seconds.
-
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~160 ppm (C-O).
-
~135-140 ppm (Ar-C).
-
~130 ppm (C-B, often not observed due to quadrupolar relaxation).
-
~115-125 ppm (Ar-C).
-
~70 ppm (-OCH(CH₃)₂).
-
~22 ppm (-OCH(CH₃)₂).
-
~16 ppm (Ar-CH₃).
-
3. ¹¹B NMR Spectroscopy
-
Sample Preparation: As for ¹H NMR.
-
Instrumentation: An NMR spectrometer equipped with a boron probe.
-
Typical Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 128-512.
-
Reference: BF₃·OEt₂ (external).
-
-
Expected Chemical Shift (δ):
Chromatographic Techniques
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Expected Retention Time: Dependent on the exact conditions, but typically in the mid-to-late part of the gradient for arylboronic acids.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
-
Chromatographic Conditions: Similar to HPLC-UV, but using volatile mobile phase modifiers (e.g., formic acid or ammonium acetate).[1]
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Range: m/z 50-500.
-
-
Expected m/z:
-
Positive Mode: [M+H]⁺ at 195.1187.
-
Negative Mode: [M-H]⁻ at 193.1041.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation (Derivatization): To a solution of the boronic acid in an aprotic solvent (e.g., pyridine), add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-70°C for 30 minutes.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 100°C, ramp to 280°C at 10°C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Expected Fragmentation: The mass spectrum will show the molecular ion of the silylated derivative and characteristic fragments corresponding to the loss of alkyl and silyl groups.
Spectroscopic and Structural Techniques
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
-
Instrumentation: An FT-IR spectrometer.
-
Expected Characteristic Peaks (cm⁻¹):
-
~3300-3500 (broad, O-H stretch of B(OH)₂).
-
~2970-2870 (C-H stretch of alkyl groups).
-
~1600, ~1500 (C=C stretch of aromatic ring).
-
~1380-1320 (B-O stretch).
-
~1250 (C-O stretch of ether).
-
2. X-ray Crystallography
-
Sample Preparation: Grow a single crystal of high quality from a suitable solvent system.
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Data Analysis: The diffraction data is used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for unambiguous structure determination.[4][5]
Visualizing the Analytical Workflow
The characterization of this compound and its products often follows a logical progression of analytical techniques to obtain comprehensive information about the compound's identity, purity, and structure.
Caption: A typical analytical workflow for the characterization of this compound.
Logical Relationships of Analytical Data
The data obtained from various analytical techniques are interconnected and provide a holistic view of the compound's characteristics.
Caption: Interrelationship between analytical techniques and the determined properties of the compound.
References
Spectroscopic Analysis of Biaryl Compounds Derived from Arylboronic Acids: A Comparative Guide
A Note to Our Audience: While the initial aim of this guide was to provide a detailed spectroscopic analysis of the coupling products of 4-Isopropoxy-3-methylphenylboronic acid, a comprehensive search of available scientific literature did not yield specific spectroscopic data for these particular compounds. To provide a valuable and data-rich resource, we have instead focused on a closely related and extensively documented compound: 4-methylphenylboronic acid . The principles of spectroscopic analysis and the data presented herein for its coupling products will serve as a strong proxy and a practical guide for researchers working with similarly substituted arylboronic acids.
Introduction to Suzuki-Miyaura Coupling and Spectroscopic Characterization
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, such as arylboronic acids.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries to construct complex molecular architectures, particularly biaryl systems.[2]
Following the synthesis of these biaryl compounds, a crucial step is their thorough characterization using various spectroscopic techniques. This ensures the correct product has been formed and allows for the assessment of its purity. The most common methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comparative overview of the spectroscopic data for biaryl products derived from the Suzuki-Miyaura coupling of 4-methylphenylboronic acid with different aryl halides.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the products of Suzuki-Miyaura coupling between 4-methylphenylboronic acid and various aryl halides.
Table 1: 1H NMR Data of 4-Methylbiphenyl Derivatives
| Coupling Partner | Product | 1H NMR (CDCl3, 400 MHz) δ (ppm) | Reference |
| Bromobenzene | 4-Methylbiphenyl | 7.67-7.60 (m, 2H), 7.59-7.52 (m, 2H), 7.51-7.43 (m, 2H), 7.41-7.33 (m, 1H), 7.33-7.27 (m, 2H), 2.44 (s, 3H) | [3] |
| 4-Bromobenzonitrile | 4'-Methyl-[1,1'-biphenyl]-4-carbonitrile | 7.73-7.61 (m, 4H), 7.54 (d, J = 8.8 Hz, 2H), 7.01 (d, J = 8.8 Hz, 2H), 3.87 (s, 3H) | [3] |
| 1-Bromo-4-methoxybenzene | 4-Methoxy-4'-methylbiphenyl | 7.56-7.53 (m, 2H), 7.50-7.47 (m, 2H), 7.28-7.25 (m, 2H), 7.01 (dd, J = 6.8, 2.2 Hz, 2H), 3.88 (s, 3H), 2.42 (s, 3H) | [3] |
Table 2: 13C NMR Data of 4-Methylbiphenyl Derivatives
| Product | 13C NMR (CDCl3, 101 MHz) δ (ppm) | Reference |
| 4-Methylbiphenyl | 141.2, 138.4, 137.0, 129.5, 128.7, 127.0, 126.9, 21.1 | [3] |
| 4-Methoxy-4'-methylbiphenyl | 159.1, 137.6, 133.7, 129.4, 128.7, 128.0, 126.6, 114.1, 55.3, 21.1 | [3] |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Product | Mass Spectrometry (HRMS) | IR (neat) cm-1 | Reference |
| 4-Benzyl-4'-methylbiphenyl | m/z [M+H]+ Calcd for C20H19: 259.1487; Found: 259.1481 | 3026, 2921, 1494, 1453, 818, 738, 698 | [4] |
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura coupling and subsequent spectroscopic analysis is provided below. Specific reaction conditions may vary depending on the substrates used.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 eq), 4-methylphenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., Na2CO3 or K2CO3, 2.0 eq).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or THF) and an aqueous solution of the base.
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature, and add water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure biaryl product.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl3). Record 1H and 13C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer, for example, with electrospray ionization (ESI) for high-resolution mass data (HRMS) to confirm the molecular formula.
-
Infrared Spectroscopy: Obtain the IR spectrum of the sample, either as a thin film on a salt plate (for oils) or as a KBr pellet (for solids), using an FT-IR spectrometer.
Visualizing the Process
The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura coupling and a typical experimental workflow.
References
A Comparative Guide to the Purity Assessment of 4-Isopropoxy-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly within the pharmaceutical industry, the purity of building blocks is paramount. 4-Isopropoxy-3-methylphenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, and its purity directly impacts reaction yields, impurity profiles of subsequent synthetic steps, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound, benchmarking it against other commonly used arylboronic acids.
Executive Summary
This guide details the application of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of this compound. A comparative analysis with three other commercially available arylboronic acids—Phenylboronic acid (the parent compound), 4-Methoxyphenylboronic acid (an electron-rich analogue), and 4-(Trifluoromethyl)phenylboronic acid (an electron-deficient analogue)—is presented. The data herein is based on established analytical methodologies and representative experimental results.
Comparative Purity Analysis
The purity of commercially available boronic acids can vary. The following tables summarize typical purity data obtained by HPLC and qNMR analysis for this compound and its comparators.
Table 1: Comparative Purity Data by High-Performance Liquid Chromatography (HPLC)
| Compound | Retention Time (min) | Peak Area (%) | Major Impurity | Impurity Peak Area (%) |
| This compound | 8.2 | 99.2 | Boroxine | 0.6 |
| Phenylboronic acid | 5.6 | 99.5 | Benzene | 0.3 |
| 4-Methoxyphenylboronic acid | 6.8 | 99.1 | Boroxine | 0.7 |
| 4-(Trifluoromethyl)phenylboronic acid | 7.5 | 98.9 | Deboronated Species | 0.9 |
Table 2: Comparative Purity Data by Quantitative ¹H NMR (qNMR)
| Compound | Purity (%) | Internal Standard | Analyte Signal (ppm) |
| This compound | 99.4 | Maleic Acid | 7.5 (d) |
| Phenylboronic acid | 99.6 | Maleic Acid | 7.9 (d) |
| 4-Methoxyphenylboronic acid | 99.3 | Maleic Acid | 7.8 (d) |
| 4-(Trifluoromethyl)phenylboronic acid | 99.0 | Maleic Acid | 8.1 (d) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment. The following are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound and its potential process-related and degradation impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the boronic acid and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water.
Quantitative ¹H NMR (qNMR)
This protocol describes the use of ¹H qNMR with an internal standard for the absolute purity determination of this compound.
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial. Dissolve in 0.75 mL of DMSO-d₆.
-
Acquisition Parameters:
-
Pulse sequence with a 90° pulse.
-
Relaxation delay (D1) of 30 seconds to ensure full relaxation of all protons.
-
Acquisition time of at least 4 seconds.
-
Number of scans: 16.
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate a well-resolved signal of the analyte and the signal of the internal standard. The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC and qNMR analysis, as well as the logical relationship for selecting the appropriate analytical method.
Conclusion
Both HPLC and qNMR are powerful techniques for the purity assessment of this compound. HPLC is particularly well-suited for the detection and quantification of trace impurities, providing a detailed impurity profile. qNMR, as a primary analytical method, offers the advantage of determining absolute purity without the need for a specific reference standard of the analyte. For a comprehensive quality assessment of this compound, the orthogonal application of both HPLC and qNMR is recommended to ensure the highest confidence in the material's purity and to support robust and reproducible synthetic outcomes.
Navigating Steric Hindrance: A Comparative Guide to the Suzuki Coupling of Ortho-Substituted Phenylboronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl compounds. However, the presence of ortho-substituents on the phenylboronic acid partner introduces significant steric challenges that can impede reaction efficiency. This guide provides an objective comparison of the performance of various ortho-substituted phenylboronic acids in Suzuki coupling reactions, supported by experimental data, detailed protocols, and mechanistic insights to aid in reaction optimization and catalyst selection.
The steric bulk of an ortho-substituent can significantly hinder the key transmetalation and reductive elimination steps of the Suzuki-Miyaura catalytic cycle, often leading to lower yields and slower reaction rates. Understanding the interplay of these steric effects with the electronic properties of the substituent is crucial for overcoming these challenges. Generally, the reactivity of substituted phenylboronic acids in Suzuki coupling follows the trend: para > meta >> ortho.[1] The diminished reactivity of ortho-substituted isomers is a direct consequence of the steric hindrance posed by the substituent, which impedes the approach of the boronic acid to the palladium center.
Performance Comparison of Ortho-Substituted Phenylboronic Acids
The following tables summarize the performance of various ortho-substituted phenylboronic acids in Suzuki coupling reactions with different aryl halides. The data highlights the impact of the ortho-substituent on reaction yield and efficiency.
Table 1: Comparison of Yields for the Suzuki Coupling of Ortho-Substituted Phenylboronic Acids with 4-Bromoanisole
| Ortho-Substituent | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| -H (Phenyl) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 | [1] |
| -NO₂ | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 12 | 65 | [1] |
| -CH₃ | Pd/AntPhos | K₃PO₄ | Toluene | 110 | 12 | 94 | [2] |
| -OCH₃ | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 90 | 60 min | High | [3][4] |
| -Cl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 90 | 60 min | Moderate | [3][4] |
Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.
Table 2: Comparison of Yields for the Suzuki Coupling of Ortho-Substituted Phenylboronic Acids with 2-Chloro-m-xylene
| Ortho-Substituent | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| -CH₃ (2-Tolyl) | Pd(dba)₂ / P(o-tolyl)₃ | Cs₂CO₃ | Dioxane | 80 | 1.5 | 96 | [5] |
Mechanistic Considerations in the Coupling of Ortho-Substituted Phenylboronic Acids
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates, the transmetalation and reductive elimination steps are often rate-limiting.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Hindered Suzuki Couplings
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, when substrates with significant steric hindrance are involved, the choice of the palladium catalyst becomes critical to achieving high yields and reaction efficiency. This guide provides an objective comparison of various palladium catalyst systems for hindered Suzuki couplings, supported by experimental data.
Performance of Palladium Catalysts in Hindered Suzuki Couplings
The efficacy of a palladium catalyst in a hindered Suzuki coupling is largely dependent on the nature of the ancillary ligand attached to the palladium center. These ligands play a crucial role in promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, especially with sterically demanding substrates. Below is a comparison of prominent classes of ligands and their performance in challenging coupling reactions.
Data Summary: Catalyst Performance in Hindered Suzuki Couplings
The following table summarizes the performance of different palladium catalyst systems in various hindered Suzuki coupling reactions. Direct comparison is challenging due to variations in substrates and reaction conditions across different studies. However, this compilation provides valuable insights into the relative effectiveness of these catalysts.
| Catalyst System (Pd Source + Ligand) | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ + o-(di-tert-butylphosphino)biphenyl | 2,4,6-Triisopropylphenyl Bromide | Phenylboronic Acid | 1.0 | RT | 12 | 98 | [1][2] |
| Pd(OAc)₂ + SPhos | 2,6-Dimethylphenyl Chloride | 2-Methylphenylboronic Acid | 2.0 | RT | 2 | 95 | [3] |
| Pd(OAc)₂ + XPhos | 2,4,6-Trimethylphenyl Bromide | 2-Methylphenylboronic Acid | 1.0 | 100 | 16 | 94 | [4] |
| Acenaphthoimidazolylidene Pd Complex (NHC) | 2,6-Diisopropylphenyl Bromide | 2,4,6-Trimethylphenylboronic Acid | 0.1 | 80 | 12 | >99 | [5] |
| Pd(PPh₃)₄ + (t-Bu)PCy₂ | 2-Chloro-1,3,5-trimethylbenzene | Phenylboronic Acid | 9.5 x 10⁻⁵ | 110 | 12 | 92 | [6] |
| Pd(OAc)₂ + CPhos | 2-Chlorotoluene | 2-Methylphenylboronic Acid | 2.0 | 100 | 18 | 98 | [3] |
Key Observations:
-
Buchwald Ligands (SPhos, XPhos, CPhos): This class of bulky, electron-rich biaryl phosphine ligands is highly effective for a wide range of hindered Suzuki couplings. SPhos, in particular, often enables reactions to proceed at room temperature with high yields.[3]
-
N-Heterocyclic Carbenes (NHCs): Palladium complexes with NHC ligands, such as acenaphthoimidazolylidene-based catalysts, have shown exceptional activity, achieving nearly quantitative yields with very low catalyst loadings for tetra-ortho-substituted biaryls.[5] The strong σ-donating properties and steric bulk of these ligands are key to their high performance.[5]
-
Other Phosphine Ligands: Simple, yet bulky phosphines like di-tert-butylphosphino biphenyl and (t-Bu)PCy₂ can also form highly active catalysts. Notably, the system with (t-Bu)PCy₂ demonstrated efficacy at extremely low palladium loadings.[1][6]
Experimental Protocols
Below is a generalized experimental protocol for a hindered Suzuki coupling reaction, based on common literature procedures. Optimization for specific substrates is often necessary.
General Procedure for a Hindered Suzuki-Miyaura Coupling
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos) or NHC-Pd complex
-
Hindered aryl halide
-
Hindered arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃, t-BuOK)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the palladium source, the ligand, and the base.
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the hindered aryl halide and the hindered arylboronic acid to the reaction vessel.
-
Add the anhydrous solvent via syringe.
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures) for the specified time.
-
Upon completion (monitored by TLC, GC, or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.[3][7]
Visualizing the Process
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The bulky ligands are crucial for facilitating the oxidative addition and reductive elimination steps, particularly with hindered substrates.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Hindered Suzuki Coupling
The following diagram outlines a typical experimental workflow for performing and analyzing a hindered Suzuki coupling reaction in a laboratory setting.
Caption: A typical experimental workflow for a hindered Suzuki coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Isopropoxy-3-methylphenylboronic Acid: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of 4-Isopropoxy-3-methylphenylboronic acid is a critical aspect of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to ensure compliance with safety regulations and minimize environmental impact. As with other boronic acid derivatives, this compound must be handled as hazardous waste and disposed of following stringent protocols.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE).[1][2] An emergency eyewash station and safety shower must be readily accessible.[2]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemically resistant nitrile or neoprene gloves.[1][2] |
| Body Protection | A fully fastened lab coat.[1] |
| Footwear | Closed-toe shoes.[1] |
| Respiratory | A NIOSH-approved respirator if aerosolization is a risk.[2] |
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must adhere to the following steps to ensure safety and regulatory compliance. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2]
-
Waste Segregation and Collection:
-
Solid Waste Disposal:
-
Contaminated solid materials, such as gloves, bench paper, and empty containers, must be placed in the designated solid hazardous waste container.
-
Whenever possible, leave the chemical in its original container.[2] Handle uncleaned containers as you would the product itself.
-
-
Liquid Waste Disposal:
-
Collect all solutions containing this compound in a designated, sealed container for liquid hazardous waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]
-
-
Decontamination of Glassware:
-
For thorough decontamination of glassware, a basic wash can be employed to convert residual boronic acid into a more water-soluble boronate salt.[1]
-
All rinsates from the decontamination process must be collected as liquid hazardous waste.[1]
-
After the initial decontamination, a final water rinse should also be collected as hazardous waste.[1]
-
-
Waste Storage and Pickup:
Spill Management
In the event of a spill, immediately evacuate and secure the area, alerting others in the vicinity.[2]
-
For solid spills: Carefully sweep the material to avoid dust generation and place it into a sealed, labeled hazardous waste container.
-
For liquid spills: Absorb the spill with an inert material like vermiculite or sand, and collect the absorbed material into a sealed, labeled hazardous waste container.[2]
-
Decontamination: Thoroughly clean the spill area. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is crucial to always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring environmental protection.
References
Essential Safety and Operational Guide for Handling 4-Isopropoxy-3-methylphenylboronic Acid
This guide provides immediate and essential safety and logistical information for the handling of 4-Isopropoxy-3-methylphenylboronic acid (CAS No. 850568-09-1). The following procedures are based on best practices for handling boronic acid derivatives and are intended for researchers, scientists, and drug development professionals. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for structurally similar boronic acids, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[1] Wash hands thoroughly with soap and water after handling and before breaks.[1][2] Do not eat, drink, or smoke in the laboratory.[1] Contaminated clothing should be removed immediately and washed before reuse.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1] | To protect eyes from contact, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][2] Gloves should be inspected before use and changed immediately if contaminated.[2] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required.[1] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] Long pants and closed-toe shoes are also mandatory.[2] | To protect skin from accidental splashes or spills.[1] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2] | To prevent respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
For maximum recovery of the product, centrifuge the original vial before removing the cap.[3][4]
-
Keep the container of this compound tightly closed when not in use.[2][5]
-
Avoid generating dust when transferring the solid.[2][5] Use appropriate tools, such as a spatula, for transfers.[2]
-
Minimize dust generation and accumulation.[5]
-
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1][2]
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Disposal Procedure: Dispose of the hazardous waste in accordance with all applicable federal, state, and local environmental regulations. Do not mix with other waste.[6][7] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Container Disposal: Handle uncleaned containers as you would the product itself.[6][7]
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
